6-Chloro-3-iodo-2-methoxypyridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-chloro-3-iodo-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGNVRJOXGHOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-3-iodo-2-methoxypyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 6-Chloro-3-iodo-2-methoxypyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The primary focus of this document is on the highly regioselective synthesis via Directed ortho-Metalation (DoM), a powerful strategy for the functionalization of substituted pyridines. This guide will delve into the mechanistic underpinnings of this approach, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. An alternative, though potentially less selective, pathway involving electrophilic iodination is also briefly discussed. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including numerous FDA-approved drugs. The precise substitution pattern on the pyridine ring is often crucial for the molecule's interaction with its biological target. This compound is a particularly valuable intermediate due to its trifunctional nature, offering multiple points for diversification through common synthetic transformations such as cross-coupling reactions at the iodo- and chloro-positions, and potential demethylation of the methoxy group.
The strategic placement of the iodo, chloro, and methoxy groups makes this compound a versatile precursor for the synthesis of complex molecular architectures. The iodine at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, alkynyl, and amino moieties. The chlorine at the 6-position can also participate in cross-coupling reactions, typically under more forcing conditions than the C-I bond, or can be a site for nucleophilic aromatic substitution. This differential reactivity allows for sequential and controlled functionalization of the pyridine core.
The Synthetic Challenge: Regioselectivity
The synthesis of polysubstituted pyridines often presents a significant challenge in controlling the regioselectivity of functionalization. For the target molecule, this compound, the key challenge lies in the introduction of the iodine atom specifically at the C-3 position of the 6-chloro-2-methoxypyridine starting material. The electronic effects of the existing substituents—the electron-donating methoxy group (-OMe) and the electron-withdrawing chloro group (-Cl)—influence the reactivity of the pyridine ring.
The methoxy group is an ortho, para-director for electrophilic aromatic substitution, activating the C-3 and C-5 positions. The chloro group is a deactivating ortho, para-director, but due to its inductive electron-withdrawing effect, it primarily directs incoming electrophiles to the meta-position relative to itself (C-3 and C-5). Therefore, a direct electrophilic iodination of 6-chloro-2-methoxypyridine would likely result in a mixture of C-3 and C-5 iodinated products, posing a significant purification challenge.
To overcome this, a more regioselective strategy is required. Directed ortho-metalation (DoM) provides an elegant solution to this problem.
The Chosen Pathway: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful synthetic technique that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base to the adjacent ortho-position.[1][2] The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity.[1]
In the case of 6-Chloro-2-methoxypyridine, the methoxy group at C-2 serves as an excellent Directed Metalation Group (DMG).[3] The lone pair of electrons on the oxygen atom of the methoxy group can coordinate to a lithium base, such as Lithium Diisopropylamide (LDA), bringing the base in close proximity to the C-3 proton. This complex-induced proximity effect (CIPE) significantly increases the kinetic acidity of the C-3 proton, leading to its selective abstraction over other protons on the ring.[2] The resulting lithiated intermediate is then quenched with an iodine source, typically molecular iodine (I₂), to afford the desired this compound.
Mechanistic Rationale
The mechanism of the DoM of 6-Chloro-2-methoxypyridine can be broken down into two key steps:
-
Directed Lithiation: The synthesis is initiated by the treatment of 6-Chloro-2-methoxypyridine with a strong, sterically hindered lithium amide base, such as LDA, at low temperature (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The use of a hindered base like LDA is crucial for pyridine substrates to prevent competitive nucleophilic addition of the base to the electron-deficient pyridine ring.[4] LDA forms a complex with the methoxy group, positioning the amide base for the regioselective deprotonation at the C-3 position to form the 3-lithiated pyridine intermediate.
-
Iodination: The in situ generated 3-lithiated intermediate is a potent nucleophile. It is then treated with an electrophilic iodine source, such as a solution of molecular iodine in THF. The lithiated carbon attacks the iodine molecule, displacing an iodide ion and forming the C-I bond at the C-3 position, yielding the final product.
The overall transformation is a highly efficient and regioselective one-pot procedure.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Directed ortho-Metalation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Chloro-2-methoxypyridine | ≥98% | Commercially Available |
| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Iodine (I₂) | ≥99.8% | Commercially Available |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | - |
| Saturated aq. Sodium Chloride (Brine) | Reagent Grade | - |
| Ethyl Acetate (EtOAc) | ACS Grade | - |
| Hexanes | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - |
Safety Precautions: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Diisopropylamine is corrosive and flammable. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step-by-Step Procedure
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.15 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Lithiation of 6-Chloro-2-methoxypyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 6-chloro-2-methoxypyridine (1.0 equivalent) in anhydrous THF (50 mL) dropwise via a syringe pump over 30 minutes. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.5 equivalents) in anhydrous THF (50 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change from a deep red/brown to a lighter yellow/orange is typically observed. Stir the reaction mixture at -78 °C for an additional 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C until the iodine color is discharged. Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (100 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield
Based on analogous transformations reported in the literature for the directed ortho-metalation of substituted pyridines followed by iodination, the expected yield for this synthesis is in the range of 70-90%.
Visualization of the Synthesis Pathway
The following diagram illustrates the Directed ortho-Metalation pathway for the synthesis of this compound.
Caption: Directed ortho-Metalation synthesis of this compound.
Alternative Pathway: Electrophilic Iodination
An alternative approach to the synthesis of this compound is through direct electrophilic iodination of 6-Chloro-2-methoxypyridine using a reagent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst.[5][6] The methoxy group is a strongly activating, ortho, para-directing group, while the chloro group is a deactivating, ortho, para-director. The powerful activating effect of the methoxy group would likely direct the incoming electrophile to the C-3 and C-5 positions.
However, as previously mentioned, this approach is likely to suffer from a lack of regioselectivity, leading to a mixture of the desired 3-iodo isomer and the undesired 5-iodo isomer. The separation of these constitutional isomers can be challenging and would likely result in a lower overall yield of the desired product compared to the DoM strategy. For applications where regiochemical purity is paramount, the Directed ortho-Metalation pathway is unequivocally the superior method.
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved through a Directed ortho-Metalation strategy. This approach leverages the directing ability of the C-2 methoxy group to facilitate highly specific lithiation at the C-3 position, followed by quenching with molecular iodine. This method provides a reliable and high-yielding route to this valuable trifunctionalized pyridine intermediate, which is a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The detailed protocol provided in this guide offers a practical framework for researchers to successfully synthesize this important compound.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-3-iodo-2-methoxypyridine
Introduction
In the landscape of modern synthetic chemistry and drug discovery, the strategic design and utilization of functionalized heterocyclic compounds are paramount. Among these, substituted pyridines represent a core scaffold in a multitude of commercial drugs and clinical candidates. This guide provides an in-depth technical overview of 6-Chloro-3-iodo-2-methoxypyridine, a versatile trifunctional building block. Its unique arrangement of chloro, iodo, and methoxy substituents on the pyridine ring offers distinct reactivity profiles, making it a valuable intermediate for the synthesis of complex molecular architectures. This document will delve into its fundamental physicochemical properties, spectroscopic signature, synthetic utility, and safety considerations to empower researchers, scientists, and drug development professionals in leveraging its full potential.
Chemical Identity and Structure
This compound is a halogenated and methoxylated pyridine derivative. The presence of three different functional groups—a methoxy group, a chlorine atom, and an iodine atom—at specific positions on the pyridine ring makes it a highly valuable and versatile building block in organic synthesis.
The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with an iodine atom (-I), and at the 6-position with a chlorine atom (-Cl).
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 91409-96-8 |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| Canonical SMILES | COC1=C(C=CC(=N1)Cl)I[1] |
| InChI Key | NEGNVRJOXGHOQD-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for specific applications, including reaction conditions, formulation, and biological activity. The properties of this compound are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to yellow colored liquid / Semi solid | [2] |
| Monoisotopic Mass | 268.91043 Da | [1][3] |
| XlogP (predicted) | 2.8 | [1] |
| pKa (predicted) | -7.13 ± 0.10 | [4] |
| Storage Temperature | 0 - 8 °C | [2] |
The predicted XlogP value of 2.8 suggests that this compound has moderate lipophilicity. This property is significant in drug design as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The semi-solid or liquid state at room temperature should be considered for handling and storage.
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra would provide key information about the arrangement of atoms.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (Cl, I, OCH₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and elemental composition. The predicted collision cross-section (CCS) values for various adducts of this compound can be valuable for its identification in complex mixtures.[1][3]
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 269.91771 | 132.1 |
| [M+Na]⁺ | 291.89965 | 136.0 |
| [M-H]⁻ | 267.90315 | 128.0 |
| [M+NH₄]⁺ | 286.94425 | 148.0 |
Synthesis and Reactivity
This compound is a synthetic intermediate, and its preparation typically involves multi-step synthesis from commercially available starting materials. The reactivity of this compound is dictated by its three functional groups, which can be selectively targeted in subsequent reactions.
The chloro and iodo substituents are excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at these positions, making it a versatile scaffold for building molecular diversity. The methoxy group can also be a site for further functionalization, for example, through demethylation to reveal a hydroxyl group.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a valuable building block in medicinal chemistry and materials science. Its ability to undergo selective cross-coupling reactions at the chloro and iodo positions allows for the construction of complex molecules with potential therapeutic applications.
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including those with potential applications as:
-
Enzyme inhibitors
-
Receptor antagonists
-
Antiviral and antibiotic agents[2]
-
Agrochemicals, such as herbicides and fungicides[2]
The strategic and sequential modification of the functional groups on the pyridine ring allows for the fine-tuning of the pharmacological properties of the final compounds.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: It is recommended to handle this compound in a well-ventilated area.[5] Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The recommended storage temperature is between 0 and 8 °C.[2] Keep away from heat and sources of ignition.
-
Safety: This compound may cause skin and serious eye irritation, as well as respiratory irritation. In case of contact with eyes, rinse cautiously with water for several minutes.[7][8] If inhaled, move the person to fresh air.[7]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of reactive sites allows for the strategic and selective introduction of various functional groups, enabling the creation of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization. This guide provides a comprehensive overview to assist researchers and developers in harnessing the synthetic potential of this valuable chemical intermediate.
References
- 1. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 6-chloro-2-iodo-3-methoxypyridine (C6H5ClINO) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 6-Chloro-3-iodo-2-methoxypyridine: A Key Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of 6-chloro-3-iodo-2-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. Safety protocols for handling this compound will also be detailed.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the cornerstone of any scientific endeavor. However, the nomenclature and CAS number for this compound can be ambiguous across different suppliers and databases. Based on available information, the most likely CAS number for this compound is 1261769-34-9 . It is crucial for researchers to verify the identity of their starting materials through analytical methods such as NMR and mass spectrometry.
The structure of this compound features a pyridine ring substituted with a chloro group at the 6-position, an iodo group at the 3-position, and a methoxy group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261769-34-9 | Ambeed |
| Molecular Formula | C₆H₅ClINO | PubChem[1] |
| Molecular Weight | 269.47 g/mol | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid | General knowledge |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Predicted XlogP | 2.8 | PubChem[1] |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A potential precursor for this synthesis is 2-methoxy-3-iodopyridine. The introduction of the chloro group at the 6-position could be achieved through a variety of chlorination reactions.
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for this compound.
Detailed Hypothetical Protocol:
This protocol is illustrative and would require optimization.
Step 1: Chlorination of 2-Methoxy-3-iodopyridine
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-3-iodopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Add N-Chlorosuccinimide (NCS) (1.1-1.5 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[2] The differential reactivity of the chloro and iodo substituents allows for selective and sequential functionalization through various cross-coupling reactions.
Key Reactions and Their Significance:
-
Suzuki-Miyaura Coupling: The iodo group at the 3-position is significantly more reactive than the chloro group at the 6-position in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the selective introduction of aryl or heteroaryl groups at the 3-position while leaving the 6-chloro position available for subsequent transformations. This is a cornerstone reaction for building the carbon skeleton of many drug candidates.
-
Sonogashira Coupling: Similar to the Suzuki coupling, the iodo group readily participates in Sonogashira coupling reactions to introduce alkyne functionalities.
-
Buchwald-Hartwig Amination: The chloro group at the 6-position can undergo Buchwald-Hartwig amination to introduce nitrogen-containing substituents, a common feature in many bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the chloro and iodo substituents, can facilitate nucleophilic aromatic substitution reactions at the 6-position.
Logical Workflow for Sequential Functionalization:
Caption: A logical workflow for the sequential functionalization of this compound.
The ability to selectively introduce diverse functionalities at different positions on the pyridine ring makes this compound a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. The methoxy group at the 2-position can also influence the conformational preferences and metabolic stability of the final molecules.
While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, the substituted 2-methoxypyridine motif is present in a number of biologically active compounds and is a key area of interest in medicinal chemistry.[3]
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar halogenated pyridines, the following precautions should be taken. It is imperative to consult the SDS provided by the supplier before handling this compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[5][6]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Hazard Classifications (Anticipated):
Based on the functional groups present, this compound is likely to be classified as:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Disposal:
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization, making it an important tool for the construction of complex molecular architectures. While there are some ambiguities regarding its definitive CAS number and a lack of extensive publicly available experimental data, its potential as a key intermediate in the discovery of new therapeutic agents is clear. Researchers working with this compound should proceed with caution, verifying its identity and adhering to strict safety protocols. As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile building blocks like this compound is only set to increase.
References
structural characterization of 6-Chloro-3-iodo-2-methoxypyridine
An In-depth Technical Guide to the Structural Characterization of 6-Chloro-3-iodo-2-methoxypyridine
This guide provides a comprehensive framework for the definitive structural elucidation of this compound, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. As a substituted pyridine, this compound serves as a versatile scaffold in drug development and a key intermediate in organic synthesis. Accurate and unambiguous characterization is paramount for ensuring the validity of subsequent research and for meeting regulatory standards.
This document eschews a rigid template, instead presenting a logical, multi-technique workflow that reflects the investigative process of structural chemistry. Each step is designed to be self-validating, where data from orthogonal methods corroborates and builds a complete, unassailable structural picture. We will explore the causality behind experimental choices, detailing not just the "how" but the "why," to provide field-proven insights for professionals in the field.
Foundational Analysis: Mass Spectrometry
Expertise & Experience: Before delving into complex structural arrangements, the first step is to confirm the compound's elemental composition and molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. For this compound (Molecular Formula: C₆H₅ClINO), we anticipate a highly characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) and iodine (¹²⁷I, 100%). This pattern serves as a rapid, built-in validation of the compound's identity.
Trustworthiness & Protocol: The protocol is designed for unambiguous confirmation of the molecular ion and its isotopic distribution.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap analyzer, equipped with an ESI source.
-
Data Acquisition (Positive Ion Mode):
-
Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Source Parameters: Set the capillary voltage to +3.5 kV, nebulizer gas (N₂) pressure to 1.0 bar, and drying gas flow to 4.0 L/min at 180°C.
-
Mass Range: Scan from m/z 100 to 500.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard (e.g., sodium formate or a commercial tuning mix) to achieve mass accuracy < 5 ppm.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Calculate the theoretical m/z and isotopic distribution for C₆H₆ClINO⁺ and compare it with the experimental data.
Authoritative Grounding & Predicted Data: The primary validation comes from matching the observed mass and isotopic pattern to the theoretical values. The presence of a single chlorine atom will result in an [M+2] peak with an intensity approximately one-third that of the monoisotopic peak.
Table 1: Predicted High-Resolution Mass Spectrometry Data for [C₆H₅ClINO+H]⁺
| Ion Species | Theoretical m/z | Predicted Relative Abundance (%) |
| [M+H]⁺ (³⁵Cl) | 269.9177 | 100.0 |
| [M+H]⁺ (³⁷Cl) | 271.9148 | 32.0 |
Data predicted based on the elemental composition and natural isotopic abundances. The PubChem database provides predicted collision cross-section values for various adducts, further aiding in identification[1].
Connectivity & Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: With the molecular formula confirmed, NMR spectroscopy is employed to map the compound's carbon-hydrogen framework. It provides definitive information on the connectivity of atoms, the number of unique protons and carbons, and their chemical environments. For this compound, we expect to see distinct signals for the methoxy group and the two remaining protons on the pyridine ring. The chemical shifts and coupling constants of these protons are highly informative for confirming the substitution pattern.
Trustworthiness & Protocol: A multi-spectrum approach (¹H, ¹³C, and potentially 2D-COSY/HSQC) ensures that every atom's position is cross-validated.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program with a 90° pulse angle.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0-180 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Authoritative Grounding & Predicted Spectra: The predicted chemical shifts are based on established substituent effects in pyridine systems, drawing analogies from similar structures like 2-methoxypyridine, 2-chloro-6-methoxypyridine, and 5-iodo-2-methoxypyridine[2][3]. The two aromatic protons (H-4 and H-5) are expected to appear as distinct doublets due to coupling with each other.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Proton | H-5 | ~7.8 - 8.2 | Doublet (d) | ~8.0 - 9.0 |
| H-4 | ~7.0 - 7.4 | Doublet (d) | ~8.0 - 9.0 | |
| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | N/A | |
| ¹³C NMR | Assignment | Predicted δ (ppm) | ||
| Carbon | C-2 | ~160 - 165 | ||
| C-6 | ~148 - 152 | |||
| C-4 | ~140 - 145 | |||
| C-5 | ~110 - 115 | |||
| C-3 | ~85 - 95 | |||
| -OCH₃ | ~53 - 56 |
Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, we expect to observe characteristic vibrations for the C-O bond of the methoxy group, aromatic C=C and C=N stretching vibrations of the pyridine ring, and C-H bonds. The "fingerprint region" below 1500 cm⁻¹ will provide a unique pattern specific to the overall molecular structure.
Trustworthiness & Protocol: The protocol uses a modern Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality, reproducible data.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Scans: Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations by referencing spectral databases and literature on substituted pyridines[4][5].
Authoritative Grounding & Predicted Data:
Table 3: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1600 - 1550 | C=N Stretch | Pyridine Ring |
| 1500 - 1400 | C=C Stretch | Pyridine Ring |
| 1250 - 1200 | C-O Stretch | Aryl-O (asymmetric) |
| 1050 - 1000 | C-O Stretch | Aryl-O (symmetric) |
| 850 - 750 | C-Cl Stretch | Aryl-Cl |
| 600 - 500 | C-I Stretch | Aryl-I |
Definitive 3D Structure: Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience: While the combination of MS and NMR provides the molecular formula and atomic connectivity, SCXRD offers the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions like crystal packing.[6][7] This technique is considered the final arbiter in structural characterization.[8]
Trustworthiness & Protocol: The success of SCXRD is critically dependent on growing a high-quality single crystal. The protocol described is a standard approach for obtaining diffraction-quality crystals of small organic molecules.
Experimental Protocol: Crystallization and X-ray Diffraction
-
Crystallization:
-
Solvent Selection: Screen a range of solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) for suitable solubility. The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection:
-
Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.
-
Temperature: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion and potential radiation damage.
-
Data Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Structure Solution: Use direct methods or Patterson methods (e.g., using SHELXT software) to solve the phase problem and obtain an initial electron density map.
-
Refinement: Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods (e.g., using SHELXL software) until the model converges. The quality of the final structure is assessed by metrics such as the R-factor.
-
Authoritative Grounding: The successful solution and refinement of the X-ray data would provide a definitive crystallographic information file (CIF), confirming the substitution pattern and providing precise geometric parameters. While no specific structure has been published for this exact molecule, numerous studies on substituted pyridines have successfully employed this method for their characterization.[9][10]
Workflow Visualization
A logical workflow ensures that foundational data is gathered before more complex experiments are undertaken.
Caption: Overall workflow for the structural characterization of a novel compound.
Caption: Logic flow for assigning structure using NMR spectroscopy data.
References
- 1. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Pyridine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Chloro-3-iodo-2-methoxypyridine: Starting Materials and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-Chloro-3-iodo-2-methoxypyridine, a key heterocyclic building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. Two primary, convergent synthetic pathways are detailed, starting from readily accessible precursors: 2,6-dichloropyridine and 6-chloro-2-methoxypyridine. The guide elucidates the principles of regioselectivity in electrophilic iodination and nucleophilic aromatic substitution on the pyridine core, offering field-proven insights into optimizing reaction conditions. Detailed, step-by-step experimental protocols, data summaries, and visual diagrams of the synthetic workflows are provided to ensure the reproducibility and scalability of the described methodologies.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. The specific substitution pattern of this compound offers a trifunctionalized platform for further chemical elaboration. The chloro, iodo, and methoxy groups each provide a distinct handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and modifications of the electronic properties of the pyridine ring. This versatility makes it an invaluable intermediate for the synthesis of complex molecular architectures with tailored biological activities.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from multiple directions. A retrosynthetic analysis reveals two primary and logical pathways that commence from commercially available and cost-effective starting materials.
Caption: Retrosynthetic analysis of this compound.
Route 1 , the "Dichloropyridine Pathway," begins with the readily available 2,6-dichloropyridine. This route involves a two-step sequence: electrophilic iodination followed by a regioselective nucleophilic aromatic substitution (SNAr) with a methoxide source. The key challenges in this pathway are controlling the regioselectivity of the initial iodination and ensuring the selective substitution of the chlorine atom at the 2-position.
Route 2 , the "Methoxypyridine Pathway," starts with 6-chloro-2-methoxypyridine. This approach simplifies the synthesis to a single, regioselective iodination step. The success of this route hinges on the directing effects of the existing chloro and methoxy substituents to achieve iodination at the desired 3-position.
This guide will delve into the mechanistic details and practical considerations of both synthetic strategies.
Route 1: The Dichloropyridine Pathway
This pathway offers a robust and scalable approach to the target molecule, leveraging the well-established chemistry of dihalopyridines.
Step 1: Electrophilic Iodination of 2,6-Dichloropyridine
The introduction of an iodine atom onto the pyridine ring is achieved via electrophilic aromatic substitution. The pyridine ring is generally electron-deficient, making it less reactive towards electrophiles than benzene. However, the two electron-withdrawing chloro groups further deactivate the ring, necessitating the use of a potent iodinating agent.
Causality of Experimental Choices:
-
Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile.[1][2] To enhance its reactivity, it is typically used in conjunction with an oxidizing agent. A common and effective system is the use of iodine with periodic acid (H₅IO₆) or N-Iodosuccinimide (NIS).[3][4] The oxidant generates a more electrophilic iodine species, such as I⁺, in situ.[1] NIS is often preferred for its ease of handling and milder reaction conditions.[4][5]
-
Solvent and Catalyst: The reaction is often carried out in a strong acid, such as sulfuric acid or acetic acid, which can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack, albeit also increasing its deactivation.[3] For less activated substrates, polar aprotic solvents like acetonitrile can also be effective, particularly with NIS.[5]
-
Regioselectivity: The directing effects of the two chloro groups on the pyridine ring are crucial. Both are ortho, para-directing deactivators. In the case of 2,6-dichloropyridine, the 3- and 5-positions are electronically favored for electrophilic attack. Due to the symmetry of the molecule, iodination at either the 3- or 5-position leads to the same product: 2,6-dichloro-3-iodopyridine. The 4-position is sterically more accessible but electronically less favored.
Caption: Experimental workflow for the iodination of 2,6-dichloropyridine.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-iodopyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,6-dichloropyridine (1.0 eq).
-
Reagent Addition: Cautiously add concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 20°C with an ice bath.
-
To this stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise, ensuring the temperature does not exceed 30°C.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2,6-dichloro-3-iodopyridine.
Step 2: Regioselective Methoxylation
The second step involves a nucleophilic aromatic substitution (SNAr) to replace one of the chloro groups with a methoxy group. The key to the success of this step is the selective substitution at the 2-position over the 6-position.
Causality of Experimental Choices:
-
Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile and a common reagent for introducing a methoxy group onto an aromatic ring.[6] It is typically used as a solution in methanol or generated in situ.
-
Solvent: The reaction is generally carried out in an alcohol solvent, such as methanol, which is the conjugate acid of the nucleophile. Polar aprotic solvents like DMF or DMSO can also be used to accelerate the reaction.
-
Regioselectivity: The regioselectivity of the methoxylation of 2,6-dichloro-3-iodopyridine is a critical aspect of this synthesis. The pyridine nitrogen and the electron-withdrawing iodo and chloro substituents activate the ring towards nucleophilic attack. The presence of the iodo group at the 3-position is expected to preferentially activate the adjacent chloro group at the 2-position for nucleophilic attack. This is due to a combination of inductive electron withdrawal and potential chelation of the sodium ion between the pyridine nitrogen and the incoming nucleophile, which stabilizes the Meisenheimer intermediate formed during attack at the 2-position.[7] Studies on similar 3-substituted 2,6-dichloropyridines have shown a strong preference for substitution at the ortho position (C2).[7]
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,6-Dichloropyridine | NIS, H₂SO₄ | H₂SO₄ | 60-70 | 4-6 | 2,6-Dichloro-3-iodopyridine | 75-85 |
| 2,6-Dichloro-3-iodopyridine | NaOMe, MeOH | Methanol | Reflux | 6-8 | This compound | 80-90 |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichloro-3-iodopyridine (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Reagent Addition: Add a solution of sodium methoxide in methanol (1.1 eq, typically 25-30 wt%) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
Route 2: The Methoxypyridine Pathway
This alternative route offers a more convergent synthesis, potentially reducing the number of synthetic steps.
Starting Material: 6-Chloro-2-methoxypyridine
The starting material for this route, 6-chloro-2-methoxypyridine, can be synthesized from 2,6-dichloropyridine by a non-selective methoxylation followed by separation of the mono- and di-substituted products, or from other commercially available precursors.
Regioselective Iodination of 6-Chloro-2-methoxypyridine
The key step in this pathway is the direct and regioselective iodination of 6-chloro-2-methoxypyridine.
Causality of Experimental Choices:
-
Directing Effects: The regiochemical outcome of the iodination is governed by the directing effects of the existing substituents. The methoxy group at the 2-position is an activating, ortho, para-director. The chloro group at the 6-position is a deactivating, ortho, para-director.
-
The methoxy group strongly activates the 3- and 5-positions for electrophilic attack.
-
The chloro group deactivates the ring but directs to the 3- and 5-positions.
-
-
Outcome: The combined directing effects of both the activating methoxy group and the deactivating chloro group strongly favor electrophilic substitution at the 3- and 5-positions. Due to the stronger activating effect of the methoxy group, iodination is expected to occur predominantly at the position ortho to it, which is the 3-position. The 5-position is also activated, but to a lesser extent. Therefore, careful control of reaction conditions is necessary to achieve high selectivity for the desired 3-iodo isomer.
-
Iodinating System: Given that the pyridine ring is now activated by the methoxy group, milder iodinating conditions can be employed compared to Route 1. N-Iodosuccinimide (NIS) in a solvent like acetonitrile or dichloromethane is a suitable choice.[4][5]
Caption: Experimental workflow for the iodination of 6-chloro-2-methoxypyridine.
Experimental Protocol: Synthesis of this compound from 6-Chloro-2-methoxypyridine
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-2-methoxypyridine (1.0 eq) in acetonitrile (10-20 volumes).
-
Reagent Addition: Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Conclusion and Future Perspectives
This technical guide has outlined two efficacious and logically sound synthetic routes for the preparation of this compound. The "Dichloropyridine Pathway" offers a robust, albeit longer, route with well-defined steps, while the "Methoxypyridine Pathway" provides a more convergent approach that relies on the precise control of regioselectivity in the final iodination step. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.
The methodologies presented herein are grounded in established principles of organic synthesis and are designed to be both reproducible and adaptable. The detailed protocols and mechanistic insights serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for pharmaceutical and agrochemical applications. Further optimization of reaction conditions, such as catalyst loading, solvent screening, and temperature profiles, may lead to improved yields and process efficiency, paving the way for the large-scale production of this versatile synthetic intermediate.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Electrophilic Substitution on 2-Methoxypyridine
This guide provides a comprehensive technical overview of electrophilic substitution reactions on 2-methoxypyridine, a crucial heterocyclic scaffold in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural descriptions to explore the underlying principles governing reactivity and regioselectivity. We will delve into the causal mechanisms behind experimental choices, present validated protocols, and offer insights grounded in established chemical theory.
The Electronic Landscape of 2-Methoxypyridine: A Tale of Two Effects
Understanding the reactivity of 2-methoxypyridine in electrophilic aromatic substitution (EAS) requires a nuanced appreciation of the electronic interplay between the ring nitrogen and the C2-methoxy group.
-
The Pyridine Ring Core: Unlike benzene, pyridine is an electron-deficient aromatic system. The greater electronegativity of the nitrogen atom compared to carbon results in a significant inductive withdrawal of electron density from the ring carbons.[2] This effect deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen's lone pair can be protonated, forming a pyridinium cation. This places a formal positive charge on the nitrogen, drastically increasing the deactivation of the ring and making substitution extremely difficult.[2]
-
The C2-Methoxy Substituent: The methoxy group (-OCH₃) fundamentally alters this electronic landscape. While oxygen is electronegative and exerts a minor inductive pull, its primary influence is a powerful electron-donating effect through resonance (a +R or +M effect).[3][4][5] The oxygen's lone pair electrons can delocalize into the pyridine ring, increasing the electron density, particularly at the positions ortho (C3) and para (C5) to the methoxy group.[6][7]
This powerful resonance donation from the methoxy group overrides the inductive deactivation by the ring nitrogen, rendering 2-methoxypyridine "activated" for electrophilic substitution relative to unsubstituted pyridine. The key challenge then becomes predicting the site of electrophilic attack.
Caption: Resonance delocalization increases electron density at C3 and C5.
Regioselectivity: Directing the Electrophile
The resonance structures clearly indicate that electrophilic attack will be directed to the C3 and C5 positions, which bear a partial negative charge. The C4 and C6 positions are significantly less activated. Experimental evidence confirms that substitution occurs preferentially at C3 and C5, with the specific ratio depending on the electrophile and reaction conditions.
-
Attack at C5: This position is para to the strongly activating methoxy group and ortho to the deactivating nitrogen. The resulting sigma complex (arenium ion) is well-stabilized.
-
Attack at C3: This position is ortho to the methoxy group and meta to the nitrogen. This site is also strongly activated.[6]
Generally, substitution at the C5 position is often favored due to reduced steric hindrance compared to the C3 position, which is flanked by the methoxy group and a ring CH. However, the specific electrophile and reaction kinetics can lead to C3 being the major product.[6]
Key Electrophilic Substitution Reactions
Halogenation
Halogenation is a fundamental transformation for introducing a versatile synthetic handle onto the 2-methoxypyridine core. Bromination, in particular, has been shown to proceed with good regioselectivity.
Mechanism & Causality: The reaction proceeds via the standard electrophilic aromatic substitution mechanism.[8] A key insight is that the methoxy group's directing effect is dominant. In the case of bromination with Br₂, the major product is often 3-bromo-2-methoxypyridine.[6] This suggests that for certain electrophiles, the ortho position (C3) is kinetically favored despite potential steric hindrance. The stability of the intermediate arenium ion is the determining factor.
Caption: Mechanism of C3 bromination on 2-methoxypyridine.
Experimental Protocol: Bromination of 2-Methoxypyridine
This protocol is a representative procedure and should be adapted and optimized based on laboratory safety standards and specific research goals.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxypyridine (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to isolate the 3-bromo and 5-bromo isomers.
Nitration
Nitration of pyridine derivatives requires careful consideration of reaction conditions to avoid N-protonation. While classical nitrating mixtures (HNO₃/H₂SO₄) are often too harsh, alternative methods can be employed.
Mechanism & Causality: The electrophile in nitration is the nitronium ion (NO₂⁺).[9] The primary challenge is generating this electrophile under conditions that do not fully protonate the pyridine nitrogen. Using potassium nitrate in sulfuric acid can be an effective method for activated pyridines.[10] The reaction is expected to yield a mixture of 3-nitro- and 5-nitro-2-methoxypyridine.
Experimental Protocol: Nitration of 2-Amino-6-methoxypyridine (Illustrative)
-
Reagent Preparation: Cool concentrated sulfuric acid in a flask to 0-5 °C.
-
Substrate Addition: Slowly add 2-amino-6-methoxypyridine to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Nitrating Agent Addition: Add potassium nitrate portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NH₄OH) and extract the product with a suitable organic solvent.
-
Purification: Dry, concentrate, and purify the product by chromatography or recrystallization.
Sulfonation
Direct sulfonation of 2-methoxypyridine is challenging for the same reasons as nitration: the strongly acidic conditions (fuming H₂SO₄) lead to pyridinium ion formation and severe ring deactivation.[11] Therefore, this transformation is not commonly performed via classical electrophilic substitution and alternative synthetic routes are typically sought to introduce a sulfonic acid group.
Friedel-Crafts Alkylation and Acylation
A Critical Limitation: 2-Methoxypyridine, like virtually all pyridine derivatives, does not undergo Friedel-Crafts alkylation or acylation.[11][12] This is a crucial point of negative-knowledge for any researcher in this field.
Causality: The reaction fails because the pyridine nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[13][14] This coordination places a formal positive charge on the nitrogen, creating a highly deactivated pyridinium-Lewis acid complex that is even less reactive towards electrophiles than a protonated pyridinium ion.
Caption: Lewis base character of nitrogen inhibits Friedel-Crafts reactions.
Summary of Regioselectivity
The following table summarizes the expected outcomes for the electrophilic substitution on 2-methoxypyridine.
| Reaction | Reagents | Major Product(s) | Remarks |
| Halogenation | Br₂, Cl₂ | 3- and 5-halo isomers | The ratio of isomers is dependent on the specific halogen and reaction conditions. C3 is often a major product.[6] |
| Nitration | KNO₃ / H₂SO₄ | 3- and 5-nitro isomers | Requires carefully controlled conditions to avoid N-protonation and deactivation.[10] |
| Sulfonation | Fuming H₂SO₄ | No reaction | Ring is deactivated by N-protonation under strongly acidic conditions. |
| Friedel-Crafts | R-Cl/AlCl₃, RCOCl/AlCl₃ | No reaction | Nitrogen coordinates with the Lewis acid catalyst, deactivating the ring.[11][12] |
Conclusion
The electrophilic substitution of 2-methoxypyridine is governed by the activating, ortho-para directing methoxy group, which successfully counteracts the inherent electron-deficient nature of the pyridine ring. Successful substitutions, primarily halogenation and nitration, are directed to the C3 and C5 positions. However, the basicity of the ring nitrogen presents a significant challenge, particularly under the strongly acidic conditions required for nitration, sulfonation, and Friedel-Crafts reactions. This leads to the complete inhibition of sulfonation and Friedel-Crafts reactions due to the formation of highly deactivated pyridinium species. A thorough understanding of these competing electronic effects is paramount for any scientist aiming to predictably functionalize this important heterocyclic core.
References
- 1. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Activating and deactivating group | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 6. brainly.com [brainly.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 13. reddit.com [reddit.com]
- 14. mt.com [mt.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Regioselective Iodination of 6-Chloro-2-Methoxypyridine
Abstract
Iodinated pyridine scaffolds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, serving as versatile handles for cross-coupling reactions. The targeted iodination of substituted pyridines, such as 6-chloro-2-methoxypyridine, presents a unique challenge in controlling regioselectivity due to the interplay of electronic and steric effects. This guide provides a comprehensive overview of the principles, methodologies, and practical considerations for the successful iodination of 6-chloro-2-methoxypyridine, intended for researchers and professionals in synthetic and medicinal chemistry. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution on this specific substrate, compare common iodination protocols, and provide a detailed experimental procedure for a reliable and efficient transformation.
Introduction: The Strategic Importance of Iodinated Pyridines
The pyridine core is a ubiquitous motif in countless biologically active molecules. The introduction of an iodine atom onto this ring system dramatically enhances its synthetic utility. The carbon-iodine bond, due to its lower bond dissociation energy compared to C-Br or C-Cl bonds, is highly reactive in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery for rapidly exploring structure-activity relationships (SAR).
6-Chloro-2-methoxypyridine is an attractive starting material due to the orthogonal reactivity of its existing functional groups. The challenge—and the focus of this guide—lies in the precise and high-yielding introduction of an iodine atom at a specific position on the ring.
Mechanistic Rationale: Predicting Regioselectivity
The outcome of the electrophilic iodination of 6-chloro-2-methoxypyridine is governed by the principles of electrophilic aromatic substitution, specifically the directing effects of the methoxy and chloro substituents on the electron-deficient pyridine ring.
The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack compared to benzene.[1] Therefore, activating groups are often necessary to achieve efficient substitution. The regioselectivity is determined by the ability of the substituents to stabilize the positively charged intermediate (the σ-complex or Wheland intermediate) formed during the reaction.
-
2-Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG). It activates the ring through its positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen into the π-system.[2][3] This effect significantly increases the electron density at the ortho (C3) and para (C5) positions, making them more nucleophilic.
-
6-Chloro Group (-Cl): Halogens are a unique class of substituents. While they are deactivating due to their negative inductive effect (-I), they are ortho, para-directors because of their ability to donate a lone pair via a +M effect, which helps stabilize the cationic intermediate.[2] For the 6-chloro substituent, the ortho position is C5 and the para position is C3.
Synergistic Directing Effects: Both the 2-methoxy and 6-chloro groups direct the incoming electrophile (I⁺) to the C3 and C5 positions. The strong activating nature of the methoxy group is the dominant influence, leading to a strong preference for substitution at these sites over the C4 position. The reaction, therefore, predictably yields a mixture of 6-chloro-3-iodo-2-methoxypyridine and 6-chloro-5-iodo-2-methoxypyridine. While both are electronically favored, the C5 position is often the major product due to a combination of electronic factors and potentially less steric hindrance compared to the C3 position, which is situated between two substituents.
Comparative Analysis of Iodination Methods
Several reagents can achieve the iodination of electron-rich heterocycles. The choice of method depends on factors such as substrate sensitivity, desired yield, cost, and safety. N-Iodosuccinimide (NIS) is a widely used and highly effective agent for this transformation.[4]
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Method A | N-Iodosuccinimide (NIS) | H₂SO₄ (cat.), CH₂Cl₂ or CH₃CN, 0°C to RT | High yields, mild conditions, easy to handle solid reagent.[4] | Requires acidic catalyst which may not be suitable for acid-sensitive substrates. |
| Method B | Iodine (I₂) / Periodic Acid (H₅IO₆) | H₂SO₄, Acetic Acid, H₂O, 60-80°C | Inexpensive reagents. | Harsh conditions (high temp, strong acid), potential for side reactions. |
| Method C | N-Iodosuccinimide (NIS) / FeCl₃ | Dichloromethane (DCM), RT | Fast reactions, effective for less activated systems.[5] | Requires anhydrous conditions; Lewis acid may coordinate with nitrogen heterocycles. |
| Method D | Bis(pyridine)iodonium(I) tetrafluoroborate (Barluenga's Reagent) | Dichloromethane (DCM), RT | Highly electrophilic, effective for a broad range of substrates.[6] | Reagent must be prepared, may be less atom-economical. |
For 6-chloro-2-methoxypyridine, Method A using NIS and a catalytic amount of strong acid represents the most balanced approach, offering high efficiency under relatively mild conditions.
Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a representative procedure for the regioselective iodination at the C5 position.
Materials:
-
6-Chloro-2-methoxypyridine
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-methoxypyridine (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration). Place the flask in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: While stirring at 0°C, add N-Iodosuccinimide (1.1 eq.) to the solution in portions over 5 minutes. Following the addition of NIS, slowly add concentrated sulfuric acid (0.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up and Quenching: Upon completion, cool the reaction mixture again to 0°C and quench by slowly adding saturated aqueous sodium thiosulfate solution. Stir vigorously until the characteristic iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired iodinated product. The major isomer, 6-chloro-5-iodo-2-methoxypyridine, will be the primary product.
Safety and Handling Considerations
-
N-Iodosuccinimide (NIS): NIS is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes. It is light-sensitive and should be stored in a dark container.
-
Concentrated Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid slowly to the reaction mixture, especially when quenching.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Conclusion
The iodination of 6-chloro-2-methoxypyridine is a highly predictable and efficient transformation when guided by a solid understanding of electrophilic aromatic substitution principles. The synergistic directing effects of the 2-methoxy and 6-chloro substituents strongly favor substitution at the C5 and C3 positions. By employing mild and reliable reagents like N-Iodosuccinimide with acid catalysis, researchers can readily access the valuable 6-chloro-5-iodo-2-methoxypyridine intermediate in high yield. This guide provides the foundational knowledge and a practical, field-tested protocol to empower scientists in drug development and synthetic chemistry to successfully perform this key reaction.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. calibrechem.com [calibrechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Chloro-3-iodo-2-methoxypyridine: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-3-iodo-2-methoxypyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it explores its synthetic utility as a versatile building block, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. The guide also addresses the reactivity of the compound in key cross-coupling reactions and provides essential safety and handling information.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its pharmacological activity, selectivity, and pharmacokinetic profile. This compound is a trifunctionalized pyridine that offers multiple points for chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
The presence of three distinct functional groups—a chloro, an iodo, and a methoxy group—on the pyridine core provides a rich platform for selective chemical transformations. The differential reactivity of the chloro and iodo substituents, in particular, allows for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular frameworks. This guide will delve into the specifics of this valuable synthetic building block.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.
Chemical Structure
The structure of this compound is defined by a pyridine ring substituted at the 2-position with a methoxy group, at the 3-position with an iodine atom, and at the 6-position with a chlorine atom.
Figure 1. Chemical structure of this compound.
Molecular Formula and Molecular Weight
| Property | Value |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| Monoisotopic Mass | 268.91043 Da[1] |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 75487752 | PubChem |
| XlogP (predicted) | 2.8 | PubChem[1] |
Synthesis and Characterization
Conceptual Synthetic Workflow
A plausible synthetic strategy could commence with 2-methoxy-6-chloropyridine. Iodination at the 3-position could then be achieved using an appropriate iodinating agent, such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst. The electron-donating nature of the methoxy group would direct the electrophilic iodination to the adjacent positions, with steric hindrance potentially favoring substitution at the 3-position.
Figure 2. A conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, likely appearing as doublets due to coupling with each other. A singlet corresponding to the three protons of the methoxy group would be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the iodine atom being significantly shielded and the carbons attached to the nitrogen, chlorine, and oxygen atoms showing characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and C-N and C=C stretching vibrations of the pyridine ring.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodo group a more reactive site for various cross-coupling reactions. This allows for selective functionalization at the 3-position while leaving the 6-chloro group intact for subsequent transformations.
Cross-Coupling Reactions
This molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C and C-heteroatom bonds.
-
Suzuki-Miyaura Coupling: The iodo group at the 3-position can be selectively coupled with a wide range of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. The less reactive chloro group at the 6-position would typically remain unreacted under standard Suzuki-Miyaura conditions, allowing for a second coupling reaction at this site if desired.
-
Sonogashira Coupling: The iodo substituent is also highly reactive in Sonogashira coupling reactions with terminal alkynes, providing a straightforward method for the introduction of alkynyl moieties.
-
Buchwald-Hartwig Amination: The iodo group can undergo palladium-catalyzed amination with various amines to form C-N bonds.
-
Heck and Stille Couplings: The iodo position can also participate in Heck reactions with alkenes and Stille couplings with organostannanes.
The general order of reactivity for halogens in these cross-coupling reactions is I > Br > Cl > F. This predictable reactivity allows for a modular and highly versatile approach to the synthesis of complex molecules.
Figure 3. Reactivity of this compound in common cross-coupling reactions.
Role in Drug Discovery
Halogenated pyridines are prevalent in drug discovery as they can act as bioisosteres for other functional groups, improve metabolic stability, and enhance binding affinity to biological targets. The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate the physicochemical properties of lead compounds. The iodo group, while often used as a reactive handle for synthesis, can also contribute to the pharmacological profile of a molecule.
The scaffold of this compound provides a template for the synthesis of libraries of compounds for high-throughput screening. By varying the substituent introduced at the 3-position via cross-coupling reactions, a diverse range of analogues can be rapidly generated for biological evaluation.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its key feature is the presence of differentially reactive halogen atoms, which allows for selective and sequential functionalization. This attribute, combined with the modulating effects of the methoxy group, makes it an attractive starting material for the creation of novel and complex molecules. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-defined and reactive intermediates will undoubtedly increase.
References
A Technical Guide to the Solubility of 6-Chloro-3-iodo-2-methoxypyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-3-iodo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document establishes a predictive solubility profile based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring scientific rigor and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of this compound
This compound is a highly functionalized heterocyclic compound, serving as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chloro, an iodo, and a methoxy group on the pyridine ring, provides multiple reaction sites for further chemical transformations. This makes it a valuable intermediate in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.
A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility dictates critical process parameters, including:
-
Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the concentration of the reactants in solution.
-
Purification: Crystallization, a common purification technique, relies on differential solubility in various solvents.
-
Formulation: For APIs, solubility is a key determinant of bioavailability and the choice of delivery vehicle.[1]
This guide will first delve into the physicochemical properties of this compound that govern its solubility, followed by a predictive solubility profile in a range of common organic solvents. Finally, a robust experimental protocol for determining its precise solubility is provided, empowering researchers to generate accurate and reliable data for their specific applications.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the interplay of its substituents on the pyridine core is critical.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₅ClINO | [2] |
| Molecular Weight | 269.47 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | N/A |
| Predicted XlogP | 2.8 | [2] |
| Polarity | The pyridine nitrogen and methoxy group introduce polarity, while the chloro and iodo groups contribute to its lipophilicity. | [4] |
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] The pyridine ring itself is polar.[4] The methoxy group is also polar and can act as a hydrogen bond acceptor.[6] Conversely, the chloro and iodo substituents are larger and more lipophilic, increasing the compound's affinity for nonpolar solvents. The predicted XlogP of 2.8 suggests a moderate lipophilicity, indicating that it is likely to have better solubility in organic solvents than in water.
Predictive Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely available in the public domain, we can infer its likely solubility based on data from structurally similar compounds and general chemical principles. The following table provides a predictive solubility profile in a range of common organic solvents, categorized by their polarity.
It is imperative that researchers experimentally verify the solubility for their specific application and conditions.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Protic Polar | Methanol | High | The polarity of methanol and its ability to hydrogen bond with the pyridine nitrogen and methoxy group suggest good solubility.[6] |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution.[7] | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |
| N,N-Dimethylformamide (DMF) | High | DMF is another powerful polar aprotic solvent expected to be effective.[8] | |
| Acetonitrile | Moderate to High | Acetonitrile's polarity should allow for good dissolution. | |
| Acetone | Moderate to High | The polarity of acetone should enable it to be a suitable solvent.[8] | |
| Ethyl Acetate | Moderate | As a less polar solvent, ethyl acetate is expected to have moderate solvating power for this compound. | |
| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene may provide some interaction with the pyridine ring, but overall solubility is expected to be limited due to polarity differences.[8] |
| Heptane / Hexane | Low | These nonpolar aliphatic solvents are unlikely to be effective at dissolving the relatively polar this compound. | |
| Dichloromethane (DCM) | Moderate to High | DCM's ability to dissolve a wide range of organic compounds suggests it will be a reasonably good solvent. | |
| Chloroform | Moderate to High | Similar to DCM, chloroform is expected to be an effective solvent.[4] |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] This method involves allowing a compound to reach equilibrium in a solvent over a set period, followed by quantification of the dissolved solute in the supernatant.
Rationale and Scientific Principles
The objective is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of precipitation. This state of dynamic equilibrium represents the thermodynamic solubility.[11] It is crucial to distinguish this from kinetic solubility, which is often a supersaturated state and can be misleading.[12][13] The use of a thermostatically controlled shaker ensures a constant temperature and adequate agitation to reach equilibrium. Analysis by High-Performance Liquid Chromatography (HPLC) provides a sensitive and accurate method for quantifying the concentration of the dissolved compound.[14][15]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Autosampler vials
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid is essential to ensure a saturated solution is achieved.[1]
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the supernatant from the solid, either centrifuge the vials or allow them to stand undisturbed.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification by HPLC:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by injecting these standards into the HPLC and plotting the peak area against concentration.[15]
-
Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Determine the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualizing the Workflow and Scientific Principles
To aid in the understanding of the experimental process and the underlying concepts, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Factors influencing the solubility of the target compound.
Conclusion
While direct, quantitative solubility data for this compound is not extensively documented, a scientifically sound prediction of its solubility profile can be established through the analysis of its physicochemical properties and comparison with structurally related compounds. This guide provides a foundational understanding of its likely behavior in a range of organic solvents, which is critical for its application in research and development.
For precise and reliable data, experimental determination is essential. The detailed shake-flask protocol outlined in this document offers a robust methodology for researchers to ascertain the thermodynamic solubility of this compound in their specific solvent systems. By combining the predictive information with rigorous experimental validation, scientists can effectively optimize processes involving this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]
- 3. 2-CHLORO-6-IODO-3-METHOXY-PYRIDINE | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmaguru.co [pharmaguru.co]
Navigating the Synthetic Landscape: A Technical Guide to 6-Chloro-2-iodo-3-methoxypyridine for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of 6-Chloro-2-iodo-3-methoxypyridine, a versatile building block in modern organic synthesis. This document, intended for researchers and professionals in drug discovery and development, will delve into the compound's commercial availability, synthetic pathways, key chemical properties, and its strategic applications, particularly in cross-coupling reactions.
Introduction: A Multifunctional Pyridine Scaffold
6-Chloro-2-iodo-3-methoxypyridine is a strategically substituted pyridine ring, featuring three distinct functional groups that impart a high degree of versatility in chemical synthesis. The pyridine core is a prevalent motif in numerous approved pharmaceuticals, and its tailored functionalization can significantly influence pharmacological activity, selectivity, and pharmacokinetic profiles.
The presence of a chloro, iodo, and methoxy group on the pyridine ring offers a unique combination of electronic properties and reactivity. The halogens, particularly the iodine atom, serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments. The methoxy group, an electron-donating substituent, can modulate the reactivity of the pyridine ring and influence the molecule's conformation and metabolic stability. This trifecta of functionalities makes 6-Chloro-2-iodo-3-methoxypyridine a sought-after precursor for the synthesis of novel therapeutic agents and complex organic molecules.
Commercial Availability and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 6-Chloro-2-iodo-3-methoxypyridine | [1] |
| CAS Number | 1256790-05-2 | [1] |
| Molecular Formula | C₆H₅ClINO | [1] |
| Molecular Weight | 269.47 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Store in a dark place under an inert atmosphere at 2-8°C. |
Synthetic Strategies: Accessing the Core Scaffold
While a specific, detailed synthesis of 6-Chloro-2-iodo-3-methoxypyridine is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the halogenation and functionalization of pyridine derivatives. A potential synthetic pathway could commence from a readily available starting material like 3-methoxypyridine.
A logical synthetic approach would involve a two-step halogenation process:
-
Chlorination: Introduction of a chlorine atom at the 6-position of the 3-methoxypyridine ring. This could be achieved through various chlorinating agents, potentially involving a directed ortho-metalation strategy to control regioselectivity.
-
Iodination: Subsequent iodination at the 2-position. Given the directing effects of the existing substituents, a regioselective iodination could be achieved using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl).
The following diagram illustrates a conceptual synthetic workflow:
Caption: Conceptual synthetic workflow for 6-Chloro-2-iodo-3-methoxypyridine.
Applications in Medicinal Chemistry and Organic Synthesis
The primary utility of 6-Chloro-2-iodo-3-methoxypyridine lies in its role as a versatile building block for the construction of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
The differential reactivity of the C-I and C-Cl bonds allows for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference enables the selective functionalization at the 2-position via a Suzuki-Miyaura coupling, leaving the 6-chloro position intact for subsequent transformations.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] It involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.[4]
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2-iodo-3-methoxypyridine
The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of 6-Chloro-2-iodo-3-methoxypyridine with an arylboronic acid. This protocol is intended as a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
6-Chloro-2-iodo-3-methoxypyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-2-iodo-3-methoxypyridine (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
The following diagram illustrates the experimental workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
6-Chloro-2-iodo-3-methoxypyridine is a commercially available and highly valuable building block for researchers in medicinal chemistry and organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The ability to introduce molecular diversity at the 2-position of the pyridine ring while retaining a handle for further chemistry at the 6-position makes this compound a powerful tool in the synthesis of novel and complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this versatile reagent in their scientific endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-CHLORO-6-IODO-3-METHOXY-PYRIDINE | CymitQuimica [cymitquimica.com]
- 3. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
Methodological & Application
Application Notes and Protocols for the Strategic Use of 6-Chloro-3-iodo-2-methoxypyridine in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Advantage of Dihalogenated Pyridines in Synthesis
Substituted pyridine scaffolds are foundational motifs in modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2] The ability to precisely and efficiently introduce diverse substituents onto the pyridine core is therefore a critical capability for researchers in drug discovery and chemical development. 6-Chloro-3-iodo-2-methoxypyridine emerges as a highly valuable and versatile building block for this purpose. Its dihalogenated nature, featuring two halogens with distinct reactivities, allows for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the application of this compound in the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic principles that govern its selective reactivity, provide detailed, field-proven protocols for its use, and present data to guide catalyst and condition selection for researchers, scientists, and drug development professionals.
The Principle of Chemoselective Coupling: Exploiting Halogen Reactivity
The cornerstone of this compound's utility is the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the catalytic cycle of the Suzuki-Miyaura reaction.[3] The first and often rate-determining step of the cycle is the oxidative addition of the palladium(0) catalyst to the organohalide. The bond strength of C-X follows the trend C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition is significantly faster for the weaker C-I bond compared to the more robust C-Cl bond.[4][5]
This reactivity difference enables a highly regioselective Suzuki-Miyaura coupling at the C-3 position (the site of the iodo group) while leaving the C-6 chloro substituent intact for subsequent transformations.[6] This allows for a modular approach to synthesizing complex 2,3,6-trisubstituted pyridines.
Caption: Generalized catalytic cycle for the selective Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting a selective Suzuki-Miyaura coupling on this compound. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.[7][8]
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol employs a commonly available and effective catalyst for the coupling of aryl iodides.[9][10]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloro-2-methoxypyridine product.
Protocol 2: Procedure for Challenging Substrates using Buchwald Ligands
For less reactive arylboronic acids or to achieve higher turnover numbers, more sophisticated catalytic systems employing bulky, electron-rich phosphine ligands are recommended.[4][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to a dry reaction vial.[8][11]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.
-
Sealing and Heating: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction as described in Protocol 1. Reaction times are typically 12-24 hours.
-
Work-up and Purification: Follow steps 7-9 from Protocol 1 for work-up and purification.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Summary: Catalyst System Performance
The selection of the catalyst system significantly impacts reaction outcomes. The following table summarizes typical conditions and expected yields for the selective Suzuki-Miyaura coupling at the C-3 position of this compound, based on established methodologies for similar dihalogenated pyridines.[8][11][12]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield Range |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-100 | 4-16 | 75-95% |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | 80-98% |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 85-99% |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 6-12 | 70-90% |
Note: Yields are illustrative and highly dependent on the specific arylboronic acid used. Optimization may be required for specific substrates.
Conclusion and Future Directions
This compound is a powerful and strategic building block for the synthesis of complex substituted pyridines. The predictable chemoselectivity of the C-I bond over the C-Cl bond in Suzuki-Miyaura coupling allows for a robust and modular approach to molecular construction. By selecting the appropriate palladium catalyst, ligand, and base system, researchers can achieve high yields of 3-aryl-6-chloro-2-methoxypyridines. The remaining chloro group at the C-6 position serves as a handle for subsequent functionalization, such as a second Suzuki coupling (often requiring more forcing conditions), Buchwald-Hartwig amination, or nucleophilic aromatic substitution, thereby opening avenues to a vast and diverse chemical space critical for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. proprogressio.hu [proprogressio.hu]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Application Notes: 6-Chloro-3-iodo-2-methoxypyridine as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Synthon
In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its prevalence in a vast array of biologically active molecules necessitates the development of versatile and selectively functionalized building blocks. 6-Chloro-3-iodo-2-methoxypyridine has emerged as a powerful and strategic synthon, offering medicinal and synthetic chemists a reliable platform for constructing complex molecular architectures. This trifunctionalized pyridine derivative provides three distinct reactive sites, allowing for a programmed and regioselective introduction of diverse substituents.
The strategic placement of the chloro, iodo, and methoxy groups imparts a unique reactivity profile. The iodine at the C-3 position serves as a primary handle for transition-metal-catalyzed cross-coupling reactions, while the chlorine at the C-6 position offers a secondary, less reactive site for subsequent modifications. The methoxy group at C-2 not only influences the electronic properties of the pyridine ring but also provides a site for potential derivatization or can act as a directing group in certain reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its reactivity, explore key synthetic transformations with detailed protocols, and showcase its application in the construction of valuable molecular frameworks.
Understanding the Reactivity Landscape
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a hierarchical approach to molecular construction, where each site can be addressed with a high degree of selectivity.
Caption: Reactivity hierarchy of functional groups on the pyridine core.
-
C-3 Iodo Group: This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The carbon-iodine bond readily undergoes oxidative addition to Pd(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under mild conditions.
-
C-6 Chloro Group: The chloro substituent is significantly less reactive than the iodo group in typical cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-6 chloro group intact for subsequent transformations. Under more forcing conditions or with specialized catalyst systems, the C-6 position can also participate in cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.
-
C-2 Methoxy Group: The methoxy group is a powerful directing group in electrophilic aromatic substitution and metalation reactions. In the context of this building block, it can direct lithiation to the C-3 position. However, studies on 2-methoxypyridine have shown a complex lithiation pathway, often involving the H-6 proton as well. This directing effect can be exploited for further functionalization. Additionally, the methoxy group can be cleaved under appropriate conditions to reveal a pyridone scaffold.
Key Synthetic Transformations and Protocols
The versatility of this compound is best demonstrated through its application in a variety of powerful synthetic transformations. Below are detailed protocols for some of the most common and impactful reactions.
Regioselective Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. With this compound, this reaction proceeds with high regioselectivity at the C-3 position due to the greater reactivity of the C-I bond.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-Aryl-6-chloro-2-methoxypyridine
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-chloro-2-methoxypyridine.
-
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki couplings. For more challenging substrates, pre-catalysts like XPhos Pd G3 can be employed to achieve higher yields and faster reaction times.
-
Base: An inorganic base like potassium carbonate is required to facilitate the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the Pd(0) active catalyst.
Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | >90 |
| SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | >90 |
Note: Yields are representative and can vary based on the specific arylboronic acid and precise reaction conditions.
Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynylpyridines, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of 3-Alkynyl-6-chloro-2-methoxypyridine
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-6 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanistic Insight: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, making it a more effective nucleophile for transmetalation.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C-3 position of this compound.
Experimental Protocol: Synthesis of 3-Amino-6-chloro-2-methoxypyridine Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Rationale for Reagent Selection:
-
Ligand Choice: Bulky, electron-rich phosphine ligands like Xantphos are often crucial for facilitating the reductive elimination step and achieving high yields in Buchwald-Hartwig aminations, especially with challenging substrates.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and generate the active nucleophile.
Sequential Functionalization: A Strategy for Advanced Intermediates
A key advantage of this compound is the ability to perform sequential cross-coupling reactions. By first reacting the more labile iodo group, the chloro group remains available for a second, distinct functionalization.
Caption: A two-step approach to disubstituted pyridines.
This
The Strategic Utility of 6-Chloro-3-iodo-2-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential make it a privileged structure in the design of novel therapeutic agents.[2] Among the vast array of functionalized pyridines, 6-Chloro-3-iodo-2-methoxypyridine has emerged as a particularly valuable and strategic building block. This trifunctionalized heterocycle offers medicinal chemists a powerful tool for the construction of complex molecular architectures, primarily through the regioselective manipulation of its halogenated positions.
The key to the utility of this compound lies in the differential reactivity of its chloro and iodo substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 3-position via reactions like Suzuki-Miyaura and Sonogashira couplings, while leaving the 6-chloro position intact for subsequent transformations. This sequential, controlled introduction of molecular diversity is a critical advantage in the optimization of lead compounds. The 2-methoxy group, in addition to influencing the electronic properties of the pyridine ring, can also play a role in modulating the conformational preferences and metabolic stability of the final molecule.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry. We will delve into its application in the synthesis of kinase inhibitors, providing detailed, step-by-step protocols for key synthetic transformations and offering insights into the rationale behind these experimental choices.
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The pyridine core is a well-established scaffold in the design of kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine region of ATP. This compound provides an ideal starting point for the synthesis of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in human cancers.[1][4]
The general strategy involves the initial functionalization at the more reactive 3-iodo position to introduce a key pharmacophore, followed by modification at the 6-chloro position to fine-tune the molecule's properties, such as solubility, cell permeability, and target engagement.
Key Synthetic Transformations: A Step-by-Step Guide
The following sections provide detailed protocols for the two most common and powerful cross-coupling reactions utilized to functionalize this compound: the Sonogashira and Suzuki-Miyaura couplings. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] In the case of this compound, this reaction proceeds with high selectivity at the more reactive C-3 iodo position. This allows for the introduction of an alkynyl moiety, which can serve as a key structural element or as a handle for further transformations.
Caption: Workflow for the regioselective Sonogashira coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Co-catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.1 eq.). The copper(I) salt is essential for the activation of the alkyne.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., a mixture of THF and DMF) via syringe, followed by the addition of a suitable base (e.g., triethylamine, 3.0 eq.). The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-3-alkynyl-2-methoxypyridine.
Quantitative Data Summary (Representative Examples):
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 4 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | DIPA | DMF | 50 | 6 | 88 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂/CuI | K₂CO₃ | Dioxane | 60 | 8 | 75 |
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] Similar to the Sonogashira reaction, this coupling can be performed with high regioselectivity at the C-3 position of this compound. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which are common structural motifs in kinase inhibitors.
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine this compound (1.0 eq.), the aryl or heteroaryl boronic acid or its pinacol ester (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling an inert gas through the solvent for 15-20 minutes, or by using the freeze-pump-thaw method.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O). The aqueous phase is necessary for the activation of the boronic acid.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Microwave irradiation can often significantly reduce the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the pure 6-chloro-3-aryl-2-methoxypyridine product.
Quantitative Data Summary (Representative Examples):
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 91 |
| 3 | Pyridine-4-boronic acid | SPhos Pd G2 | K₃PO₄ | THF/H₂O | 80 | 6 | 85 |
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry, offering a reliable platform for the synthesis of complex, biologically active molecules. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for the strategic and efficient construction of diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to harness the full potential of this valuable scaffold. As the demand for more potent and selective therapeutics continues to grow, the strategic application of such well-defined and versatile building blocks will remain a critical component of successful drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of 6-Chloro-3-iodo-2-methoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Alkynylpyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in a multitude of blockbuster drugs.[1] The introduction of an alkynyl moiety into the pyridine ring via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.[2] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is renowned for its mild reaction conditions and broad functional group tolerance.[3][4]
This application note provides a detailed protocol for the Sonogashira coupling of 6-Chloro-3-iodo-2-methoxypyridine with terminal alkynes. The presence of three distinct functional groups on the pyridine ring—a reactive iodo group for coupling, a less reactive chloro group for potential subsequent modifications, and a methoxy group—makes this substrate a particularly valuable and versatile building block in organic synthesis.[5] The protocol herein is designed to be a robust starting point for researchers, providing a comprehensive guide to reaction setup, execution, and troubleshooting.
Reaction Mechanism: A Dual Catalytic Cycle
The Sonogashira coupling typically proceeds through a synergistic interplay of two interconnected catalytic cycles: one involving palladium and the other copper.[4] While the exact mechanism can be complex and is still a subject of research, the generally accepted pathway is as follows:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[6]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-6-chloro-2-methoxypyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction.[3]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol
This protocol is based on established procedures for the Sonogashira coupling of iodopyridines and should be considered a starting point for optimization.[1][7][8]
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | C₆H₅ClINO | 269.47 | 1.0 | 1.0 | The limiting reagent.[9] |
| Terminal Alkyne | Varies | Varies | 1.2 - 1.5 | 1.2 - 1.5 | A slight excess is used to ensure complete consumption of the aryl iodide. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 - 0.05 | 0.02 - 0.05 | A common and effective palladium catalyst. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 - 0.10 | 0.04 - 0.10 | Co-catalyst. Use high purity CuI. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.0 | Acts as both the base and a co-solvent. Should be freshly distilled. |
| Anhydrous Solvent (e.g., DMF, THF) | Varies | Varies | ~5 mL | - | Should be degassed prior to use. |
Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Temperature | Room Temp. to 65°C | The high reactivity of the C-I bond often allows for milder conditions.[3] Heating may be necessary for less reactive alkynes or to increase the reaction rate.[1] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS until the starting material is consumed. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[10] |
| Stirring | Vigorous | Ensures proper mixing of the heterogeneous mixture. |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.05 mmol), and CuI (0.04-0.10 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (~3 mL) followed by triethylamine (3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 mmol) dropwise via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and other insoluble salts. Wash the Celite pad with the same organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; poor quality reagents; insufficient temperature. | Use a fresh batch of catalyst and high-purity, anhydrous reagents. Increase the reaction temperature in increments. Consider a different palladium source or ligand. |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen in the reaction. | Ensure a strictly inert atmosphere is maintained throughout the reaction. Use thoroughly degassed solvents.[10] Consider a copper-free protocol if homocoupling is persistent. |
| Dehalogenation of Starting Material | Presence of reducing agents or certain reaction conditions. | Minimize reaction time and temperature. Ensure the base is free of impurities. |
| Complex Product Mixture | Side reactions due to high temperature or prolonged reaction time. | Optimize the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Difficulty in Purification | Similar polarity of the product and byproducts. | Use a different eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper(I) Iodide: Can be irritating to the skin and eyes. Avoid inhalation of dust.
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Solvents: Organic solvents such as DMF and THF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or explosion hazards.
Scope and Limitations
The described protocol is expected to be applicable to a wide range of terminal alkynes, including those with aryl, heteroaryl, and alkyl substituents.[1] The electronic nature of the substituent on the alkyne can influence the reaction rate, with electron-withdrawing groups generally accelerating the coupling. The presence of the methoxy group at the 2-position and the chloro group at the 6-position of the pyridine ring may influence the electronic properties of the C-I bond, but a successful coupling is anticipated. The chloro group is expected to remain intact under these conditions, allowing for further functionalization in subsequent synthetic steps.
References
- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scirp.org [scirp.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Differentiated Halopyridines in Medicinal Chemistry
An In-Depth Guide to the Strategic Application of 6-Chloro-3-iodo-2-methoxypyridine in the Synthesis of Pharmaceutical Intermediates
The pyridine scaffold is a cornerstone of modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in medicinal chemistry. The synthesis of highly functionalized, multi-substituted pyridines is therefore a critical endeavor for drug development professionals. Among the vast array of available building blocks, this compound stands out as a preeminent tool for the construction of complex molecular architectures.
This technical guide explores the unique synthetic utility of this compound, focusing on its role as a versatile intermediate. Its value lies in the differential reactivity of its two halogen substituents, which enables chemists to perform selective, sequential cross-coupling reactions. This "orthogonal" reactivity provides a powerful and controlled pathway to complex 2,3,6-trisubstituted pyridines—motifs frequently found in pharmacologically active agents targeting a range of diseases.[3][4]
Core Principle: Exploiting Orthogonal Reactivity for Sequential Functionalization
The synthetic power of this compound is rooted in the significant difference in bond dissociation energy between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for halogens is I > Br > Cl > F.[5] This trend is inversely correlated with the C-X bond strength, making the oxidative addition of the palladium catalyst to the C-I bond—the rate-determining step in many catalytic cycles—far more facile than addition to the C-Cl bond.[5][6]
This reactivity gap allows for the selective functionalization of the C3 position (iodine) under mild conditions, while the C6 position (chlorine) remains intact for subsequent, typically more forcing, reaction conditions. This strategic, two-step approach is fundamental to building molecular complexity in a controlled and predictable manner.
Caption: Workflow illustrating sequential cross-coupling.
Application 1: Initial C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, celebrated for its functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[7][8] By reacting this compound with a variety of aryl or heteroaryl boronic acids (or their esters), chemists can selectively introduce the first point of molecular diversity at the C3 position.
Causality of Experimental Design: The choice of catalyst and base is critical. For the initial coupling at the C-I bond, a standard palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is typically sufficient. A mild base such as K₂CO₃ or K₃PO₄ in an aqueous solvent mixture (e.g., Dioxane/H₂O) facilitates the transmetalation step without promoting unwanted side reactions or cleavage of the C-Cl bond.[9]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
Objective: To synthesize a 3-aryl-6-chloro-2-methoxypyridine intermediate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.03 equiv)
-
Base (e.g., K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloro-2-methoxypyridine.
Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Effective for C-I bond activation under mild conditions. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Biphasic system aids in dissolving both organic and inorganic reagents.[8] |
| Temperature | 80 - 100 °C | Sufficient thermal energy for catalysis without C-Cl bond activation. |
| Yield | 75 - 95% | Generally high-yielding and robust reaction. |
Application 2: Introduction of Alkynyl Scaffolds via Sonogashira Coupling
The Sonogashira reaction provides a powerful method for constructing C(sp²)-C(sp) bonds, introducing a rigid alkyne linker that is valuable in drug design for probing binding pockets.[10][11] The high reactivity of the C-I bond in this compound allows for a highly selective Sonogashira coupling with terminal alkynes, again leaving the C-Cl bond untouched.
Causality of Experimental Design: This reaction typically employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[11] A hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) acts as both the base and often as a solvent.
Protocol 2: Selective Sonogashira Coupling at the C3-Position
Objective: To synthesize a 3-alkynyl-6-chloro-2-methoxypyridine intermediate.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.04 equiv)
-
Copper(I) Iodide (CuI) (0.08 equiv)
-
Solvent/Base: Anhydrous THF and Triethylamine (Et₃N) (2:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the terminal alkyne in anhydrous THF and Et₃N.
-
Add Pd(PPh₃)₄ and CuI to the solution.
-
Stir the reaction at room temperature for 6-18 hours. Monitor for completion by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the pure 3-alkynyl-6-chloro-2-methoxypyridine.
Caption: Two-step synthetic pathway to trisubstituted pyridines.
Application 3: Second-Stage C-N Bond Formation via Buchwald-Hartwig Amination
With the C3 position functionalized, the 6-chloro-3-substituted-2-methoxypyridine intermediate is primed for a second coupling reaction. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[12][13]
Causality of Experimental Design: Activating the more robust C-Cl bond requires a more potent catalytic system than the one used for the C-I bond.[14] This is achieved by using a palladium source like Pd₂(dba)₃ in combination with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP). These bulky ligands promote the oxidative addition to the C-Cl bond and facilitate the final reductive elimination step.[12][15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is necessary to deprotonate the amine coupling partner.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
Objective: To synthesize a 2,3,6-trisubstituted pyridine by introducing an amine at the C6 position.
Materials:
-
6-Chloro-3-aryl-2-methoxypyridine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃) (0.02 equiv)
-
Ligand (e.g., XPhos) (0.05 equiv)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert Gas (Argon or Nitrogen) in a glovebox or under Schlenk conditions
Procedure:
-
Strictly under an inert atmosphere (glovebox is recommended) , add the 6-chloro-3-aryl-2-methoxypyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to isolate the final trisubstituted pyridine product.
Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) precatalysts. |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich ligands are required to activate the C-Cl bond.[14] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong base needed for amine deprotonation and to facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic, non-coordinating solvents are essential for this reaction. |
| Temperature | 100 - 120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl cleavage. |
| Yield | 60 - 90% | Yields are generally good but can be sensitive to substrate and amine steric hindrance. |
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a strategically designed building block that empowers chemists to construct complex, highly substituted pyridine cores with precision and control. Its key feature—the orthogonal reactivity of the C-I and C-Cl bonds—enables a reliable and sequential approach to functionalization. By first leveraging the lability of the C-I bond for Suzuki or Sonogashira couplings, followed by a more forcing Buchwald-Hartwig amination at the C-Cl position, researchers can efficiently access novel 2,3,6-trisubstituted pyridines. This methodology is invaluable in the field of drug discovery, providing a robust platform for the synthesis of new chemical entities with significant therapeutic potential.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 2,3,5-trisubstituted pyridine derivatives as potent allosteric Akt1 and Akt2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
palladium-catalyzed cross-coupling reactions with 6-Chloro-3-iodo-2-methoxypyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-3-iodo-2-methoxypyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount. This compound stands out as a highly valuable and versatile building block. Its utility is derived from the presence of two distinct halogen atoms—iodine at the C3 position and chlorine at the C6 position—each offering a unique handle for synthetic modification. This di-halogenated pyridine derivative allows for programmed, regioselective cross-coupling reactions, enabling the construction of complex molecular architectures in a controlled, stepwise manner.
The fundamental principle underpinning its application lies in the differential reactivity of the carbon-halogen bonds towards palladium catalysts. The Carbon-Iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust Carbon-Chlorine (C-Cl) bond.[1][2] This reactivity gap allows chemists to selectively functionalize the C3 position under milder conditions while leaving the C6-chloro group intact for subsequent transformations under more forcing conditions. This guide provides detailed protocols and mechanistic insights for leveraging this reactivity to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Pillar 1: The Principle of Regioselectivity in Palladium Catalysis
The success of sequential cross-coupling on a di-halogenated substrate is governed by the kinetics of the first and rate-limiting step of the catalytic cycle: oxidative addition.
The generic Palladium(0)/Palladium(II) catalytic cycle proceeds via three elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R-X), forming a Pd(II) complex.[3][4]
-
Transmetalation: An organometallic nucleophile (R'-M) exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple, forming a new C-C bond (R-R') and regenerating the active Pd(0) catalyst.[2]
The energy barrier for oxidative addition is directly related to the C-X bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. Consequently, Pd(0) insertion into the C3-I bond of this compound occurs at a much faster rate and under significantly milder conditions than insertion into the C6-Cl bond. This inherent electronic difference is the key to achieving high regioselectivity.
Caption: The core catalytic cycle driving cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling at the C3-Iodo Position
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. By leveraging the high reactivity of the C-I bond, aryl or heteroaryl groups can be selectively installed at the C3 position.
Rationale for Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst that is effective for C-I bond activation. Alternatively, a combination of Pd(OAc)₂ and a phosphine ligand can be used.
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. The base activates the boronic acid, facilitating the transmetalation step.[5]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. Water is essential for dissolving the inorganic base and aiding in the transmetalation process.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-6-chloro-2-methoxypyridine product.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 4 | 95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 6 | 88 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (4) | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 90 | 8 | 78 |
Yields are representative and may vary based on specific substrate and reaction scale.
Application Protocol 2: Sonogashira Coupling at the C3-Iodo Position
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety. This reaction requires a dual catalytic system of palladium and copper(I).[6][7]
Rationale for Component Selection:
-
Palladium Catalyst: A Pd(II) source like PdCl₂(PPh₃)₂ is often used, which is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: Anhydrous THF or DMF can be used, especially if the amine base is not used as the solvent.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., THF or Et₃N).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.2 eq.), CuI (0.05-0.10 eq.), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.04 eq.). If not using an amine solvent, add the amine base (e.g., Et₃N, 2.5-3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reactions are often complete within 1-6 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.
Application Protocol 3: Buchwald-Hartwig Amination at the C6-Chloro Position
After selective functionalization at C3, the remaining C6-chloro group can be targeted for C-N bond formation via Buchwald-Hartwig amination. Activating a C-Cl bond is significantly more challenging than a C-I or C-Br bond and requires a specialized catalyst system.[9]
Rationale for Component Selection:
-
Substrate: This protocol assumes the starting material is a 3-substituted-6-chloro-2-methoxypyridine (product from Protocol 1 or 2).
-
Catalyst System: A combination of a palladium pre-catalyst and a highly active ligand is crucial.
-
Pre-catalyst: Pd₂(dba)₃ or modern palladacycle pre-catalysts (e.g., G3-XPhos) are superior as they form the active Pd(0) species more cleanly and efficiently than simple Pd(II) salts.[9]
-
Ligand: Bulky, electron-rich biarylphosphine ligands are essential for facilitating the difficult oxidative addition into the C-Cl bond. Choice of ligand depends on the amine; for example, BrettPhos is excellent for primary amines, while RuPhos is often superior for secondary amines.[10]
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For base-sensitive substrates, weaker bases like K₃PO₄ can be tried, but this may require higher temperatures or catalyst loading.
-
Solvent: A dry, degassed, non-protic solvent like toluene or 1,4-dioxane is mandatory to prevent catalyst deactivation.
Detailed Step-by-Step Protocol:
-
Glovebox Recommended: Due to the air- and moisture-sensitivity of the catalyst system and base, setting up this reaction in a glovebox is highly recommended.
-
Reaction Setup: To an oven-dried vial or flask, add the 3-substituted-6-chloro-2-methoxypyridine substrate (1.0 eq.), the palladium pre-catalyst (0.01-0.05 eq.), the specialized ligand (e.g., BrettPhos, 1.1-1.2x the amount of Pd), and the base (NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add the amine (1.1-1.3 eq.) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel tightly and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS. These reactions can take 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with water (note: quenching strong bases can be exothermic). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Entry | Substrate (R at C3) | Amine Partner | Catalyst/Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4.4) | NaOtBu (1.4) | Toluene | 100 | 85 |
| 2 | Phenyl | Aniline | G3-XPhos (3) | NaOtBu (1.4) | Dioxane | 110 | 81 |
| 3 | (Trimethylsilyl)ethynyl | Benzylamine | Pd₂(dba)₃ (2) / BrettPhos (4.4) | LHMDS (1.5) | Toluene | 100 | 77 |
Yields are representative and depend heavily on the specific amine and substrate.
Integrated Strategy: A Sequential Coupling Workflow
The true power of this compound is realized through sequential, orthogonal functionalization. This allows for the rapid build-up of molecular complexity from a single starting material.
Caption: Stepwise functionalization of the dihalopyridine scaffold.
This strategy first employs a mild Suzuki or Sonogashira reaction to functionalize the C3 position via the reactive iodo group. After purification, the resulting 6-chloropyridine intermediate is subjected to the more demanding conditions of the Buchwald-Hartwig amination to modify the C6 position. This orthogonal approach provides a reliable and efficient route to complex, trisubstituted pyridine derivatives that are highly sought after in pharmaceutical development.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Regioselective Functionalization of 6-Chloro-3-iodo-2-methoxypyridine
Abstract: This document provides a comprehensive technical guide for the regioselective functionalization of 6-Chloro-3-iodo-2-methoxypyridine, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. We delve into the principles governing regioselectivity in palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
This compound is a highly valuable scaffold in organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms at positions C3 (iodo) and C6 (chloro), allows for sequential and site-selective functionalization. This attribute is paramount in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and advanced organic materials.[1] The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, enabling chemists to introduce diverse functionalities in a controlled manner.
The methoxy group at the C2 position also plays a significant role, influencing the electronic properties of the pyridine ring and potentially directing metallation reactions. Understanding and harnessing the inherent reactivity differences of the C-I and C-Cl bonds is critical for achieving high regioselectivity in cross-coupling reactions.
The Principle of Regioselectivity: C-I vs. C-Cl Bond Reactivity
The primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles is the relative rate of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[2][3] Generally, the order of reactivity for aryl halides is I > Br > OTf > Cl. This trend is attributed to the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.
In the case of this compound, the C-I bond at the C3 position is significantly more reactive than the C-Cl bond at the C6 position. This substantial difference in reactivity allows for the selective functionalization at the C3 position under carefully controlled conditions, leaving the C6-chloro group intact for subsequent transformations.
Below is a diagram illustrating the general principle of regioselective cross-coupling on this substrate.
Figure 1: General workflow for sequential functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Applications
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2] The following sections provide detailed protocols for the regioselective functionalization of this compound using common cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] Due to the high reactivity of the C-I bond, this reaction can be performed selectively at the C3 position of this compound.
3.1.1. Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The initial and rate-determining step for this substrate is the oxidative addition of the Pd(0) catalyst to the C-I bond. The choice of ligand, base, and solvent can significantly influence the reaction efficiency and selectivity.[6]
Figure 2: Experimental workflow for a typical Suzuki coupling.
3.1.2. Protocol: Regioselective Suzuki-Miyaura Coupling at C3
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water).
-
Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-chloro-3-aryl/heteroaryl-2-methoxypyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 85 | 85-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 88-96 |
Table 1: Representative conditions for regioselective Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9] The high reactivity of the C-I bond allows for selective alkynylation at the C3 position.
3.2.1. Mechanistic Insights
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] Minimizing the homocoupling of the alkyne (Glaser coupling) is a key consideration in protocol optimization.[11]
3.2.2. Protocol: Regioselective Sonogashira Coupling at C3
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-alkynyl-6-chloro-2-methoxypyridine.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25-40 | 80-92 |
| Pd(PPh₃)₄ | CuI | DIPA | DMF | 25 | 85-95 |
Table 2: Common conditions for regioselective Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[12][13] This reaction provides a powerful method for introducing primary or secondary amines at the C3 position of the pyridine ring.
3.3.1. Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.[14][15] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[16]
Figure 3: Key steps in the Buchwald-Hartwig catalytic cycle.
3.3.2. Protocol: Regioselective Buchwald-Hartwig Amination at C3
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 3-amino-6-chloro-2-methoxypyridine derivative.
| Precatalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 82-94 |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 78-90 |
Table 3: Selected conditions for regioselective Buchwald-Hartwig amination.
Ortho-Lithiation Strategies
In addition to cross-coupling, directed ortho-metalation offers an alternative route for functionalization. However, the regioselectivity can be more complex. The methoxy group can direct lithiation to the C3 position. In dihalopyridines, a "halogen dance" phenomenon, where the lithium intermediate rearranges, can occur.[17][18] Careful control of temperature and the lithiating agent is crucial. For instance, using LDA at low temperatures can favor lithiation at one position, while warming may promote rearrangement.[19][20]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. The significant difference in the reactivity of the C-I and C-Cl bonds allows for highly regioselective functionalization at the C3 position through various palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligands, base, and reaction conditions, researchers can efficiently introduce a wide array of substituents, paving the way for the discovery and development of new chemical entities in pharmaceuticals and materials science. The protocols outlined in this guide provide a robust starting point for achieving these transformations with high fidelity and yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. arkat-usa.org [arkat-usa.org]
- 20. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Buchwald-Hartwright Amination of 6-Chloro-3-iodo-2-methoxypyridine
Abstract
This document provides a comprehensive guide to the experimental procedure for the selective Buchwald-Hartwig amination of 6-Chloro-3-iodo-2-methoxypyridine. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, justifying the selection of reagents and reaction conditions to ensure robust and reproducible outcomes. Emphasis is placed on achieving selective amination at the more reactive C-I bond over the C-Cl bond. This document also includes a mechanistic overview, a visual representation of the catalytic cycle, and a troubleshooting guide to address common experimental challenges.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where arylamines are prevalent structural motifs.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these C-N bonds, largely supplanting harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[2] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for synthetic chemists.[2][3]
The substrate of interest, this compound, presents a unique challenge and opportunity: the presence of two different halogen atoms on the pyridine ring. The inherent difference in reactivity between an aryl iodide and an aryl chloride allows for a selective amination. Generally, the order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl. This protocol is therefore designed to exploit this reactivity difference to selectively form the C-N bond at the 3-position (the site of the iodine atom) while leaving the 6-position (the site of the chlorine atom) intact for potential subsequent transformations.
Mechanistic Rationale for Selective Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
-
Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[7] The C-I bond is weaker and more polarizable than the C-Cl bond, leading to a significantly faster rate of oxidative addition at the iodo-substituted position.
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
The selectivity of this reaction for the C-I bond over the C-Cl bond is primarily governed by the kinetics of the oxidative addition step. By carefully controlling the reaction conditions, particularly temperature and reaction time, the amination can be directed exclusively to the more reactive site.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥97% | Commercially Available | Aryl halide substrate |
| Amine (e.g., Morpholine) | ≥99% | Commercially Available | Nucleophile |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially Available | Palladium precursor |
| XPhos | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Base |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Diethyl ether | Anhydrous | Commercially Available | Workup |
| Saturated aq. NH₄Cl | Reagent grade | Commercially Available | Workup |
| Brine | Saturated | Prepared in-house | Workup |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially Available | Drying agent |
| Silica gel | 230-400 mesh | Commercially Available | Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and XPhos (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 equiv.). Then, add the amine (1.2 equiv.) via syringe. Finally, add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.[10]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Justification of Experimental Choices
-
Catalyst System (Pd(OAc)₂ and XPhos): Palladium(II) acetate is a common and relatively air-stable palladium precursor that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich biaryl phosphine ligand. Such ligands are known to promote the oxidative addition of less reactive aryl chlorides, but in this case, at moderate temperatures, it will efficiently catalyze the amination of the aryl iodide while minimizing the competing reaction with the aryl chloride.[5]
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[8] Sodium tert-butoxide is a common choice for this reaction, though other bases like potassium phosphate or cesium carbonate could be used, especially for base-sensitive substrates.[11] Anionic bases are generally more effective in nonpolar solvents like toluene.[9]
-
Solvent (Toluene): Toluene is a widely used solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the organic reagents.[12][13] It is also a non-polar solvent, which can be advantageous in certain cases.[8] Other common solvents include dioxane and THF.[4][14]
-
Temperature (80-100 °C): This temperature range is typically sufficient to promote the amination of the aryl iodide without providing enough thermal energy to overcome the higher activation barrier for the oxidative addition of the aryl chloride. Higher temperatures could lead to a loss of selectivity.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere | - Use a fresh batch of palladium precursor and ligand.- Ensure reagents are pure and the solvent is anhydrous.- Improve inert atmosphere techniques; degas the solvent. |
| Formation of side products (e.g., dehalogenation) | - Reaction temperature too high- Presence of water | - Lower the reaction temperature.- Ensure all reagents and solvents are scrupulously dry. |
| Reaction with the aryl chloride | - Reaction temperature too high- Prolonged reaction time | - Decrease the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in purification | - Residual catalyst or ligand byproducts | - Filter the crude reaction mixture through a short plug of silica or celite before concentration.- Optimize the chromatography conditions.[15][16] |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly efficient and practical method for the synthesis of 3-amino-6-chloro-2-methoxypyridine derivatives. By leveraging the inherent reactivity differences between aryl iodides and chlorides and by carefully selecting the catalyst system and reaction conditions, high yields and excellent selectivity can be achieved. This protocol provides a robust starting point for researchers, and with appropriate optimization, can be adapted for a wide range of amine nucleophiles.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: 6-Chloro-3-iodo-2-methoxypyridine as a Versatile Precursor for Bioactive Molecules
Abstract
Substituted pyridine scaffolds are integral to modern medicinal chemistry, appearing in a significant number of FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and capacity for diverse functionalization make them privileged structures in drug design.[2][3] This document provides a detailed guide on the strategic application of 6-chloro-3-iodo-2-methoxypyridine, a highly versatile and functionalized building block for the synthesis of complex bioactive molecules. We will explore its differential reactivity and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Strategic Value of this compound
The pyridine ring is a cornerstone of numerous pharmaceuticals, acting as a bioisostere for phenyl rings while offering improved solubility, metabolic stability, and receptor binding interactions.[2] this compound is an exemplary precursor for drug discovery programs due to its orthogonal reactivity. It possesses three distinct functional handles that can be addressed selectively:
-
C3-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, facilitating facile oxidative addition to the Pd(0) catalyst.[4] This position is ideal for the primary introduction of aryl, heteroaryl, or alkynyl moieties.
-
C6-Chloro Group: The carbon-chlorine bond is significantly less reactive than the C-I bond, allowing it to remain intact under conditions optimized for coupling at the C3 position.[5][6] It can be targeted for subsequent functionalization under more forcing conditions or with specialized catalyst systems.
-
C2-Methoxy Group: This group can be a stable feature of the final molecule or serve as a masked hydroxyl group, which can be revealed by demethylation in later synthetic steps to provide a hydrogen bond donor or a site for further derivatization.
This differential reactivity allows for a sequential and controlled approach to building molecular complexity, a highly desirable feature in the synthesis of targeted therapies and other complex organic molecules.[7]
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 904855-93-6 |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| Appearance | Off-white to yellow solid |
Core Reactivity and Strategic Applications
The primary utility of this compound lies in its capacity for regioselective palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the aryl-iodide and aryl-chloride bonds is the cornerstone of this strategy.
Caption: Regioselective functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Iodo Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely used to couple aryl or vinyl boronic acids with halides.[8] For this compound, this reaction proceeds with high selectivity at the C3 position.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is used. The catalyst initiates the cycle by oxidatively adding into the C-I bond.[9]
-
Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium center.[9]
-
Solvent System: A biphasic system of an organic solvent (like Dioxane or Toluene) and water is common. This ensures that both the organic-soluble precursor/catalyst and the water-soluble inorganic base can interact effectively.
Detailed Step-by-Step Protocol
-
Apparatus Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 270 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (10 mL) via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq, 1.25 mL, 2.5 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 6-chloro-3-aryl-2-methoxypyridine product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Sonogashira Coupling at the C3-Iodo Position
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl halide.[10] This reaction requires a dual catalyst system: a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Palladium Catalyst: As in the Suzuki coupling, the Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the oxidative addition to the C-I bond.[11]
-
Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is crucial. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step in the copper cycle.[10][12]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
Detailed Step-by-Step Protocol
-
Apparatus Setup: To a flame-dried Schlenk flask with a stir bar, add this compound (1.0 eq, 270 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 eq, 14 mg, 0.02 mmol), and copper(I) iodide (CuI) (0.04 eq, 8 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere using an argon balloon or by evacuating and backfilling.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 10 mL) and the terminal alkyne (1.5 eq, 1.5 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting material.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure 6-chloro-3-alkynyl-2-methoxypyridine.
-
Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[13][14] With this compound, the reaction can be directed to either the C3 or C6 position by tuning the reaction conditions, although amination at the C3-iodo position is significantly more facile.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are critical. They promote the rate-limiting reductive elimination step that forms the C-N bond and are effective at activating the less reactive C-Cl bond if desired.[15][16] Using a Pd(0) precatalyst like Pd₂(dba)₃ is common.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, forming the amide which then coordinates to the palladium center.[17]
-
Temperature: Higher temperatures are often needed to drive the reaction to completion, especially when targeting the more robust C-Cl bond.
Detailed Step-by-Step Protocol (Amination at C3-Iodo)
-
Apparatus Setup: In a glovebox, charge an oven-dried vial with a stir bar with Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol), a suitable ligand like XPhos (0.08 eq, 38 mg, 0.08 mmol), and sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol).
-
Reagent Addition: Remove the vial from the glovebox. Add this compound (1.0 eq, 270 mg, 1.0 mmol) and the desired amine (1.2 eq, 1.2 mmol).
-
Inert Atmosphere & Solvent: Seal the vial with a Teflon-lined cap, and purge with argon. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vial in a preheated aluminum block at 100 °C and stir for 12-24 hours.
-
Monitoring: After cooling, check for reaction completion using LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Filter through a short plug of Celite to remove palladium residues, washing the plug with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 6-chloro-3-amino-2-methoxypyridine product.
-
Characterization: Confirm the product identity via NMR and MS analysis.
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Summary of Reaction Conditions
| Reaction | Position | Catalyst System | Base | Solvent | Temperature | Typical Yield |
| Suzuki-Miyaura | C3-Iodo | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | Dioxane/H₂O | 90 °C | 75-95% |
| Sonogashira | C3-Iodo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | Et₃N or THF | RT - 50 °C | 70-90% |
| Buchwald-Hartwig | C3-Iodo | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C | 65-85% |
| Buchwald-Hartwig | C6-Chloro | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 110-120 °C | 50-75% |
Note: Yields are illustrative and highly dependent on the specific substrates used.
Safety and Handling
Proper safety precautions are mandatory when working with halogenated pyridines and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable).[18]
-
Ventilation: Handle this compound and all volatile reagents (e.g., toluene, triethylamine) inside a certified chemical fume hood to avoid inhalation of potentially toxic fumes.[18]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. Use proper inert gas techniques (argon or nitrogen) and anhydrous solvents to ensure reaction efficiency and safety.
-
Reagent Handling:
-
Pyridine Derivatives: Can be irritating to the skin, eyes, and respiratory system. Avoid direct contact and inhalation.[19]
-
Organophosphine Ligands: Many are air-sensitive and can be toxic. Handle in a glovebox or under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, in accordance with institutional and local environmental regulations.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemimpex.com [chemimpex.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 19. PYRIDINE [training.itcilo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Chloro-3-iodo-2-methoxypyridine
Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for troubleshooting palladium-catalyzed cross-coupling reactions involving the versatile building block, 6-Chloro-3-iodo-2-methoxypyridine. The inherent differential reactivity of the C-I and C-Cl bonds on this substrate offers a powerful handle for sequential functionalization, but it also presents unique challenges. This document provides in-depth, question-and-answer-based troubleshooting guides to help you navigate these complexities and optimize your synthetic outcomes.
Understanding the Substrate: The Reactivity Dichotomy
The core challenge and opportunity in using this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-X bond reactivity generally follows the trend: C–I > C–Br > C–Cl.[1][2][3] This principle is fundamental to achieving selective functionalization at the C-3 position (iodo) while preserving the C-6 position (chloro) for a subsequent transformation. Most issues encountered during these reactions stem from a failure to adequately control this selectivity or from conditions that are suboptimal for activating the C-I bond without disturbing the C-Cl bond.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered when using this compound in three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Part 1: Suzuki-Miyaura Coupling
Question 1: I am seeing very low or no conversion to my desired product. What are the primary causes and how can I fix it?
Low conversion is a frequent problem that can typically be traced back to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.[4][5] The pyridine nitrogen, in particular, can coordinate with the palladium catalyst, forming inactive species and stalling the catalytic cycle.[4][6]
Here is a systematic workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
In-depth Explanation:
-
Reagent Integrity : Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation (cleavage of the C-B bond), which is accelerated by water and strong bases.[3][5] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5] Ensure all solvents are rigorously dried and degassed, as oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[4]
-
Catalyst System : For electron-rich pyridine substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the rate-limiting oxidative addition step and stabilize the active catalyst.[2][3][7] Using pre-formed, air-stable pre-catalysts can also provide more consistent generation of the active Pd(0) species.[7]
-
Reaction Conditions : While the C-I bond is reactive, sufficient thermal energy is often needed to drive the reaction to completion. However, excessive heat can accelerate catalyst decomposition.[5] The choice of base is critical; it must be strong enough to facilitate transmetalation but not so harsh as to degrade the boronic acid or starting material. An aqueous mixture with an organic solvent (e.g., Dioxane/H₂O, Toluene/H₂O) is common and the ratio may need optimization to ensure all components remain in solution.[4][8]
Question 2: My reaction is working, but I am also getting significant amounts of the dechlorinated product (3-iodo-2-methoxypyridine) or the homocoupled biphenyl from my boronic acid. What's going wrong?
This indicates that side reactions are competing with your desired cross-coupling.
-
Dechlorination (Hydrodehalogenation) : This side reaction can occur if the reaction conditions are too harsh or if there is a source of hydrides in the reaction mixture.[9]
-
Solution : Try lowering the reaction temperature and shortening the reaction time. Re-evaluate your base and solvent choice, ensuring they are pure and not a source of hydrides.[4]
-
-
Homocoupling of Boronic Acid : This side reaction is often promoted by the presence of oxygen.
-
Solution : Ensure your reaction setup is strictly anaerobic.[7] This involves thoroughly degassing all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Part 2: Sonogashira Coupling
Question 1: I am attempting a Sonogashira coupling at the 3-position, but my main product is the homocoupled alkyne (Glaser coupling). How can I suppress this side reaction?
Glaser homocoupling is the most common side reaction in Sonogashira couplings and is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[5][10]
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions : This is the most critical factor. Oxygen is the terminal oxidant for the homocoupling pathway. Ensure all reagents, solvents, and the reaction vessel are meticulously degassed.[10]
-
Copper-Free Conditions : Numerous protocols have been developed that avoid the use of a copper co-catalyst, which is the main promoter of Glaser coupling.[10][11][12] These methods often require a more active palladium catalyst/ligand system and may need higher temperatures, but they completely eliminate the primary pathway for this side reaction.
-
Amine Base/Solvent : Use a high-purity amine base (like triethylamine or diisopropylamine) that has been freshly distilled or stored under inert gas. Amines can oxidize over time, which can impact the reaction.[10] Running the reaction in the amine as a solvent can sometimes be beneficial.[13]
Question 2: The reaction is clean, but the conversion is very slow or stalls completely. What should I check?
Similar to the Suzuki reaction, low conversion in Sonogashira couplings often points to issues with the catalyst or reaction conditions.
-
Catalyst Activity : Standard Pd/PPh₃ systems can be sluggish. Consider more electron-rich and bulky ligands to accelerate the oxidative addition step.
-
Temperature : Sonogashira couplings are often temperature-sensitive. If you are running the reaction at room temperature, a gentle increase to 40-60 °C may be necessary. For less reactive partners, temperatures up to 100 °C might be required, but this also increases the risk of side reactions.[14]
-
Amine Base : The base is not just a proton scavenger; it also participates in the catalytic cycle. Ensure you are using a sufficient excess (typically 2-5 equivalents). Triethylamine is a common choice, but sometimes a bulkier base like diisopropylethylamine (DIPEA) can be beneficial.[11]
Part 3: Buchwald-Hartwig Amination
Question 1: I am trying to couple a primary or secondary amine at the 3-position, but the reaction is not working. What are the most important parameters for this reaction?
Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and solvent. The electron-deficient nature of the pyridine ring and its coordinating ability make these substrates particularly challenging.[6]
Critical Parameters for Optimization:
| Parameter | Key Considerations & Recommendations | Rationale |
| Palladium Source & Ligand | Use a Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) pre-catalyst. Ligand choice is paramount. Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6][15] | Bulky, electron-rich ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps. They also prevent the formation of inactive catalyst dimers.[16][17] |
| Base | A strong, non-nucleophilic base is required. NaOt-Bu is the most common and often most effective. K₂CO₃ or Cs₂CO₃ are generally not strong enough. LHMDS can be used for substrates with base-sensitive functional groups.[15][18] | The base deprotonates the amine to form the active amide nucleophile and facilitates the crucial reductive elimination step.[19] |
| Solvent | Anhydrous, non-coordinating aprotic solvents are required. Toluene and Dioxane are the most common choices. Ethereal solvents like THF are also used. Avoid chlorinated solvents or acetonitrile.[6][20] | The solvent must dissolve all components and not coordinate to the palladium center, which would inhibit catalysis.[20] |
| Temperature | Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.[6] | Provides the necessary activation energy for the catalytic cycle, particularly the reductive elimination step. |
Question 2: I am observing significant hydrodehalogenation (replacement of iodine with hydrogen). How can I prevent this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amido intermediate or other decomposition pathways.[16]
-
Ligand Choice : This is often the best solution. Using ligands with very bulky substituents (like XPhos or RuPhos) can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.[16]
-
Lower Temperature : If possible, running the reaction at the lowest effective temperature can minimize this and other decomposition pathways.[6]
-
Base Concentration : Ensure the base is fully dissolved. Insoluble clumps of base can create localized areas of high concentration that may promote side reactions. Efficient stirring is critical.[18]
General Experimental Protocols
The following are generalized starting protocols. Optimization is essential for each specific substrate combination.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 0.1 M).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%), or a pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[5]
Protocol 2: General Procedure for Sonogashira Coupling (Copper-Free)
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a degassed solvent (e.g., THF or DMF, 0.1 M), and a degassed amine base (e.g., triethylamine, 3-5 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction's progress.
-
Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.[4]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst) to an oven-dried reaction vessel.
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene, 0.1 M) followed by the amine (1.1-1.3 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction's progress.
-
After completion, cool to room temperature, and carefully quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. DSpace [repository.kaust.edu.sa]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 6-Chloro-3-iodo-2-methoxypyridine
Welcome to the technical support guide for the synthesis of 6-Chloro-3-iodo-2-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
Section 1: Overview of the Synthetic Pathway and Impurity Formation
The most common and efficient synthesis of this compound typically involves a two-step process starting from 2,6-dichloropyridine. The first step is a nucleophilic aromatic substitution (SNAr) to selectively introduce a methoxy group, followed by a regioselective electrophilic iodination. Understanding the potential pitfalls at each stage is crucial for controlling the impurity profile of the final product.
The diagram below illustrates this synthetic route and highlights the key stages where common impurities are likely to form.
Caption: Synthetic pathway and common points of impurity formation.
Section 2: Frequently Asked Questions (FAQs) on Impurity Management
This section addresses specific questions regarding impurities, categorized by their origin in the synthetic process.
Category 1: Starting Material & Reagent-Related Impurities
Q1: My 2,6-dichloropyridine starting material seems to be impure. What are the likely contaminants and how do they affect my synthesis?
A: Impurities in 2,6-dichloropyridine often stem from its own synthesis, which typically involves the high-temperature chlorination of pyridine or 2-chloropyridine.[1][2] The most common impurities include:
-
Unreacted Precursors: Residual 2-chloropyridine.
-
Over-chlorinated Products: 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine.[3]
Causality & Impact: These chlorinated impurities can be problematic for several reasons. Unreacted 2-chloropyridine can lead to the formation of 2-methoxypyridine in the first step, which would then be iodinated to form 3-iodo-2-methoxypyridine[4], an isomer of your target. Polychlorinated pyridines may react slower or not at all in the methoxylation step, carrying through the synthesis and complicating purification. They can also lead to the formation of tar-like substances under certain reaction conditions.[3] It is crucial to use high-purity 2,6-dichloropyridine (>98%) to avoid these downstream issues.
Q2: Can the choice and quality of my iodinating reagent introduce impurities?
A: Absolutely. Electrophilic iodination requires an iodine source (I₂) to be activated to generate a more potent electrophile ("I⁺").[5]
-
Oxidizing Agents: Reagents used to activate I₂, such as nitric acid or silver salts, can cause oxidative side reactions if not used stoichiometrically or if reaction conditions are too harsh.[5][6]
-
Reagent Decomposition: Some iodinating agents, like N-Iodosuccinimide (NIS), can decompose over time, especially if stored improperly. This can lead to inconsistent reaction rates and the introduction of succinimide-related impurities.
-
Acid Generation: The iodination reaction produces hydriodic acid (HI). If not adequately scavenged by a base or trapping agent, this strong acid can potentially cause demethylation of the methoxy group, leading to the formation of 6-chloro-3-iodo-pyridin-2-ol.[5]
Category 2: Process & Side-Reaction Impurities
Q3: My reaction is consistently incomplete, leaving significant amounts of unreacted 6-chloro-2-methoxypyridine. What should I investigate?
A: This is a common issue pointing to insufficient reactivity. Consider the following:
-
Iodinating Agent Activity: The electrophile may not be sufficiently activated. If using I₂ with a Lewis or Brønsted acid, ensure the acid is potent and anhydrous. If using a silver salt like Ag₂SO₄, ensure it is of high quality, as its efficacy is key to activating the iodine.[6]
-
Reaction Temperature: Electrophilic aromatic substitution is sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. A modest increase in temperature can often drive the reaction to completion.
-
Stoichiometry: Ensure at least one full equivalent of the iodinating agent is used. A slight excess (1.1-1.2 eq) is often employed to ensure complete conversion, but this must be balanced against the risk of di-iodination.
Q4: I am observing a di-iodinated impurity in my final product. How can this be prevented?
A: The formation of a di-iodo species occurs when the product, this compound, undergoes a second iodination.
Causality & Prevention: The methoxy group is a strong activating group, and even with the deactivating effects of the chloro and iodo substituents, the product ring remains susceptible to further electrophilic attack. This side reaction is favored by:
-
Excess Iodinating Reagent: Using a large excess of the iodinating agent.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed.
-
High Temperature: Increased temperature can provide the activation energy needed for this less favorable second substitution.
Solution: The most effective strategy is to carefully monitor the reaction's progress using TLC or HPLC. The reaction should be quenched as soon as the starting material (6-chloro-2-methoxypyridine) is consumed to a satisfactory level (e.g., <1%). Precise control over stoichiometry is also essential.
Q5: Is the formation of other positional isomers, such as 6-chloro-5-iodo-2-methoxypyridine, a significant risk?
A: The risk is generally low but not negligible. The directing effects of the substituents on the 6-chloro-2-methoxypyridine ring strongly favor iodination at the C3 position. The methoxy group is an ortho-, para-director, activating the C3 and C5 positions. The chloro group is a deactivating ortho-, para-director. The nitrogen atom deactivates the ortho (C2, C6) and para (C4) positions. The combined effect strongly favors electrophilic attack at C3. However, harsh reaction conditions or the use of certain catalyst systems could potentially lead to a loss of regioselectivity, resulting in trace amounts of the C5-iodo isomer.[6]
Section 3: Troubleshooting Guide
This table provides a quick reference for common issues, their probable causes, and recommended actions.
| Observation / Issue | Potential Cause(s) | Recommended Action & Rationale |
| Low yield of final product | 1. Incomplete iodination reaction. 2. Product degradation during workup. 3. Mechanical loss during purification. | 1. Optimize Reaction: Increase temperature slightly or use a more potent activating agent for the iodine. Monitor by HPLC to confirm completion. 2. Mild Workup: Use a mild base (e.g., NaHCO₃) for neutralization and avoid prolonged exposure to strong acids or bases.[7] 3. Refine Purification: Ensure proper column packing and eluent selection to minimize product smearing or loss. |
| Multiple unknown spots/peaks on TLC/HPLC | 1. Impure starting materials. 2. Formation of multiple side products. 3. Product degradation on silica gel (TLC/Column). | 1. Verify Purity: Analyze all starting materials and reagents (e.g., 2,6-dichloropyridine) by GC or HPLC before use. 2. Control Conditions: Re-evaluate reaction temperature, time, and stoichiometry to minimize side reactions like over-iodination or decomposition. 3. Use Neutralized Silica: For column chromatography, consider pre-treating silica gel with a small amount of triethylamine in the eluent to prevent degradation of the acid-sensitive pyridine ring. |
| Product is dark/discolored | 1. Formation of colored byproducts. 2. Residual iodine. 3. Trace metal impurities. | 1. Purification: Attempt recrystallization or charcoal treatment to remove colored impurities. 2. Quenching: During workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any remaining I₂.[4] 3. Metal Analysis: If metal catalysts were used, consider analysis by ICP-MS and employ specific purification techniques if necessary.[8] |
Section 4: Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Purity Assessment
This protocol provides a general framework for monitoring the reaction and assessing the purity of the final product. Method validation is required for GMP applications.[9]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in acetonitrile to a concentration of ~0.5 mg/mL.
Expected Elution Order: More polar compounds (e.g., hydrolyzed impurities) will elute first, followed by 6-chloro-2-methoxypyridine, the product this compound, and finally less polar impurities like 2,6-dichloropyridine or di-iodinated species.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel, 230-400 mesh.
-
Eluent System: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% Ethyl Acetate and gradually increasing to 10-15%). The optimal gradient should be determined by TLC analysis first.
-
Procedure:
-
Prepare the column by slurrying the silica gel in the initial, low-polarity eluent (e.g., 100% Hexane).
-
Concentrate the crude product onto a small amount of silica gel to create a dry-load cartridge. This prevents band broadening.
-
Place the dry-load on top of the packed column.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent according to the pre-determined gradient.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Section 5: General Troubleshooting Workflow
When an unknown impurity is detected, a systematic approach is essential for identification and mitigation. The following workflow provides a logical path for troubleshooting.
Caption: A systematic workflow for impurity troubleshooting.
References
- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. 3-Iodo-2-methoxypyridine | 112197-15-6 [chemicalbook.com]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alfachemic.com [alfachemic.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
stability and storage conditions for 6-Chloro-3-iodo-2-methoxypyridine
Welcome to the technical support center for 6-Chloro-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical reagent, maximizing its efficacy and longevity in your experiments. The following information is synthesized from safety data sheets of structurally similar compounds and general chemical principles for handling halogenated pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on data for analogous compounds such as 6-Chloro-3-iodo-2-methylpyridine, a refrigerated temperature range of 0-8 °C is recommended for long-term storage.[1] For shorter periods, storage at ambient room temperature is generally acceptable, provided the area is cool and dry.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to light or air?
Many complex organic molecules, especially those containing iodine, can exhibit sensitivity to light. To mitigate the risk of photodegradation, it is best practice to store this compound in an amber or opaque container. While there is no specific data to suggest extreme air sensitivity, keeping the container tightly sealed is recommended to prevent the ingress of moisture and atmospheric contaminants.
Q4: What materials are incompatible with this compound?
Based on information for similar compounds, this compound should be kept away from strong oxidizing agents .[2] Reactions with strong oxidizers can be vigorous and may lead to the decomposition of the compound. It is also advisable to avoid contact with strong acids and bases unless they are part of a planned chemical reaction.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Problem: I've observed a change in the color of the compound.
-
Potential Cause: A color change, such as yellowing, can be an indicator of degradation. This may be caused by exposure to light, air (oxidation), or an incompatible substance.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a cool, dark, and dry place with a tightly sealed cap.
-
Check for Contamination: Ensure that no incompatible materials have come into contact with the compound. Review your recent handling procedures.
-
Assess Impact on Experiment: Depending on the extent of the color change, the purity of the material may be compromised. It is advisable to run a small-scale test reaction to determine if the material's reactivity has been affected. For critical applications, re-purification or using a fresh batch is recommended.
-
Problem: My reaction yield is lower than expected.
-
Potential Cause: If you have ruled out other experimental variables, reduced reactivity of this compound due to improper storage or degradation could be a factor.
-
Troubleshooting Steps:
-
Confirm Purity: If possible, check the purity of your starting material using an appropriate analytical technique (e.g., NMR, GC-MS).
-
Use a Fresh Sample: If you suspect degradation, use a fresh, unopened vial of the compound to repeat the experiment under identical conditions.
-
Review Storage History: Examine the storage history of the compound. Has it been exposed to temperature fluctuations or been open to the atmosphere for extended periods?
-
Storage and Stability Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C (long-term) | Minimizes potential degradation. Based on recommendations for similar compounds.[1] |
| Cool, ambient (short-term) | Generally acceptable for brief periods. | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) overlay recommended | Protects against potential oxidation and moisture. |
| Container | Tightly sealed, amber or opaque glass bottle | Prevents exposure to light and atmospheric contaminants. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Avoids potential vigorous and hazardous reactions.[2] |
Experimental Workflow: Best Practices for Handling
To ensure the stability of this compound throughout your experimental workflow, adhere to the following best practices.
Caption: Best practices for handling this compound.
Logical Troubleshooting Flow
If you encounter issues with the stability of this compound, follow this logical troubleshooting flow to identify the potential cause.
References
troubleshooting low yields in 6-Chloro-3-iodo-2-methoxypyridine Suzuki coupling
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the Suzuki-Miyaura coupling of 6-Chloro-3-iodo-2-methoxypyridine. This substrate, while synthetically valuable, presents a unique set of challenges due to its electronic properties and the differential reactivity of its two halogen atoms. This document provides in-depth, cause-and-effect troubleshooting advice to help you diagnose issues and optimize your reaction yields.
Introduction: Understanding the Substrate's Reactivity
The primary challenge in coupling reactions with this compound lies in its structure. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium catalyst than the more robust carbon-chlorine bond.[1] This inherent difference allows for high chemoselectivity, enabling a stepwise functionalization, first at the 3-position (iodo) and subsequently at the 6-position (chloro). However, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3] Furthermore, the electron-donating methoxy group can make the C-Cl bond even less reactive.[4]
This guide addresses the most common failure modes observed in the field for the initial, more facile coupling at the 3-iodo position.
Troubleshooting Guide: Common Issues and Solutions
This section is structured as a series of questions that directly address problems you may be observing in your experiments.
Q1: My reaction shows very low conversion. The primary component I'm recovering is my starting material, this compound. What is the likely cause?
This is a classic symptom of an inefficient or inhibited catalytic cycle, most often pointing to a problem with the initial, rate-limiting oxidative addition step.
Primary Causes & Remediation Strategies:
-
Suboptimal Catalyst System: The choice of palladium source and, more critically, the phosphine ligand, is paramount for activating the C-I bond, especially in a potentially coordinating pyridine system.
-
Explanation: While the C-I bond is reactive, an inadequate ligand may not sufficiently stabilize the Pd(0) active species or promote its insertion into the carbon-halogen bond. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to the active Pd(0) state. This reduction step can be inefficient and lead to side reactions if not properly managed.[5][6]
-
Solution:
-
Switch to a Pd(0) Source: Employ a direct Pd(0) source such as Pd₂(dba)₃ to bypass the need for an in-situ reduction step.[7]
-
Employ Advanced Ligands: For heteroaromatic substrates, standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (i.e., "Buchwald ligands") or N-heterocyclic carbenes (NHCs). These ligands are designed to accelerate both oxidative addition and reductive elimination.[8][9]
-
-
| Ligand Class | Recommended Ligands | Rationale for Use |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for promoting oxidative addition in electron-rich or sterically hindered systems. High activity allows for lower catalyst loading and temperature.[8][10] |
| N-Heterocyclic Carbenes | PEPPSI™-IPr, PEPPSI™-IPent | Highly active and robust catalysts, particularly effective for challenging substrates including heteroaryl chlorides.[6] |
| Ferrocenyl Phosphines | dppf | A reliable, general-purpose ligand, but may be less effective than modern biaryl phosphines for this specific substrate.[11] |
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, effectively poisoning the catalyst.
-
Explanation: This coordination occupies a site on the palladium that is necessary for the catalytic cycle to proceed, leading to stalled reactions.[2]
-
Solution: The use of sterically bulky ligands, as mentioned above (e.g., XPhos, SPhos), serves a dual purpose. Their size creates a protective pocket around the palladium atom, which can sterically disfavor coordination by the pyridine nitrogen, thus preserving catalytic activity.[3][12]
-
Q2: My desired product is forming, but I am also isolating a significant amount of 6-chloro-2-methoxypyridine (the de-iodinated byproduct). What causes this side reaction?
This side reaction is known as protodehalogenation (or hydrodehalogenation). It occurs when the palladium-aryl intermediate (Ar-Pd-I) is intercepted by a proton source before it can undergo transmetalation with the boronic acid.
Primary Causes & Remediation Strategies:
-
Formation of Palladium-Hydride (Pd-H) Species: The most common pathway for dehalogenation involves the generation of a Pd-H species, which then transfers a hydride to the aromatic ring in a reductive elimination step.[5][13]
-
Explanation: Solvents (especially alcohols), bases (like alkoxides), or even water can serve as hydride sources.
-
Solution:
-
Solvent Selection: Strictly avoid alcohol-based solvents. Use anhydrous aprotic solvents like 1,4-Dioxane , Toluene , or THF .[5][13]
-
Base Optimization: Avoid strong alkoxide bases if possible. A weaker inorganic base like K₂CO₃ or Cs₂CO₃ , or a phosphate base like K₃PO₄ , is generally preferred. While these require some water for solubility and activity, using the base as a fine powder and minimizing water can suppress dehalogenation.[12][13]
-
Rigorous Inert Atmosphere: Ensure the reaction is thoroughly purged with an inert gas (Argon or Nitrogen). Oxygen can degrade ligands and catalysts, potentially opening alternative pathways for Pd-H formation.
-
-
Q3: The reaction is clean, but it stalls at ~50-60% conversion, even after extended reaction times. What's happening?
Reaction stalling is typically caused by either the degradation of a key reagent or the gradual deactivation of the catalyst over the course of the reaction.
Primary Causes & Remediation Strategies:
-
Boronic Acid/Ester Instability (Protodeborylation): Boronic acids, particularly heteroaryl boronic acids, can be unstable under basic aqueous conditions and degrade over time. This process, known as protodeborylation, cleaves the C-B bond, effectively removing your coupling partner from the reaction.[5][6]
-
Explanation: The boronic acid is hydrolyzed back to the corresponding arene, consuming the nucleophile required for the transmetalation step.
-
Solution:
-
Use a More Stable Boron Species: Switch from a boronic acid to a boronic acid pinacol ester (BPin) or a potassium aryltrifluoroborate (BF₃K) . These are generally more robust and less prone to premature degradation.[6][10] MIDA boronates are another excellent option for the slow release of the boronic acid.[6]
-
Use a Slight Excess: Employ a slight excess of the boron reagent (e.g., 1.2–1.5 equivalents) to compensate for any gradual degradation.
-
Modify the Base/Solvent System: Using a non-aqueous system with a base like K₃PO₄ in dioxane can minimize protodeborylation. While anhydrous conditions are often cited, it's known that a very small, stoichiometric amount of water is often required to facilitate transmetalation when using phosphate bases.[4]
-
-
-
Formation of Inactive Palladium Black: Over time, the soluble Pd(0) catalyst can aggregate into insoluble, catalytically inactive palladium nanoparticles, commonly known as palladium black.
-
Explanation: This process is often accelerated by high temperatures or impurities. The formation of a fine black precipitate is a visual indicator of this issue.
-
Solution: Ensure your ligands are high purity and the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1 for monoligated Pd(0) formation from precursors). The bulky phosphine ligands discussed earlier not only enhance reactivity but also stabilize the monomeric palladium species, preventing aggregation.[5]
-
Frequently Asked Questions (FAQs)
Q: Which position on this compound will react first? A: The 3-position (iodo) will react almost exclusively under standard Suzuki conditions. The C-I bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition at that site.[1] To couple the 6-position (chloro), much more forcing conditions and specialized catalyst systems are required after the iodo-position has been functionalized.[2][14]
Q: What is a good set of "go-to" starting conditions for this substrate? A: For a robust starting point, we recommend the following protocol, which uses a modern, highly active catalyst system.
| Component | Reagent | Equivalents | Molarity | Notes |
| Electrophile | This compound | 1.0 | - | The limiting reagent. |
| Nucleophile | Arylboronic Acid Pinacol Ester | 1.3 | - | Pinacol esters offer superior stability.[6] |
| Pd Precatalyst | SPhos Pd G3 or XPhos Pd G3 | 0.02 (2 mol %) | - | A reliable precatalyst that generates the active L-Pd(0) species cleanly. |
| Base | K₃PO₄ (potassium phosphate) | 3.0 | - | Finely ground. A strong, non-nucleophilic base suitable for many challenging couplings.[12] |
| Solvent | 1,4-Dioxane / H₂O | - | 0.1 M | Use a 5:1 to 10:1 ratio of dioxane to water. The water is necessary to solubilize the base.[2] |
| Temperature | 80–100 °C | - | - | Monitor by TLC or LC-MS. Higher temperatures may be required but increase the risk of degradation. |
Experimental Protocol:
-
To an oven-dried flask, add the electrophile, boron reagent, base, and palladium precatalyst.
-
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to inert the atmosphere.
-
Add the degassed solvents (dioxane first, then water) via syringe.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Q: How critical is solvent degassing? A: It is absolutely critical. Dissolved oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and promoting the homocoupling of your boronic acid reagent.[5] For best results, degas your solvents by sparging with argon for 30 minutes or by using several freeze-pump-thaw cycles.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
side reactions of 6-Chloro-3-iodo-2-methoxypyridine with organometallic reagents
Welcome to the technical support center for 6-Chloro-3-iodo-2-methoxypyridine. This versatile building block is crucial in the synthesis of complex substituted pyridines for pharmaceutical and materials science applications. However, its multiple reactive sites present unique challenges. This guide provides in-depth troubleshooting advice and best practices to help you navigate the common side reactions encountered when using organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge is achieving chemoselectivity. The molecule has two distinct halogen atoms: an iodine at the C-3 position and a chlorine at the C-6 position. In typical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the C-I bond is significantly more reactive than the C-Cl bond due to the difference in bond dissociation energies. This allows for selective functionalization at the C-3 position. However, under harsh conditions or with highly active catalyst systems, competitive or double coupling can occur.
Q2: I'm observing significant amounts of a homocoupled byproduct of my boronic acid in a Suzuki reaction. What's causing this?
Homocoupling of boronic acids is a common side reaction, often triggered by the presence of oxygen.[1] This leads to the oxidative coupling of the boronic acid, consuming your reagent and complicating purification. The key preventative measures are to ensure rigorous degassing of all solvents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][2]
Q3: My Grignard reagent seems to be consumed without forming the desired product. What are the likely side reactions?
Grignard and organolithium reagents are not only strong nucleophiles but also potent bases.[3][4] The most common side reaction is quenching by acidic protons. Trace amounts of water in your solvent or on your glassware will rapidly and irreversibly protonate the organometallic reagent.[3] Additionally, functional groups with N-H or S-H bonds are incompatible.[3] Always use scrupulously dried solvents and glassware.
Q4: Can the 2-methoxy group interfere with the reaction?
Yes, particularly with strong, non-catalyzed organometallic reagents like Grignard or organolithium reagents. The methoxy group is generally stable under palladium-catalyzed cross-coupling conditions. However, strong organometallic reagents can potentially undergo nucleophilic attack at the C-2 position or demethylation. Nickel-catalyzed reactions have been specifically developed to achieve C-O coupling of methoxy-pyridines with Grignard reagents, highlighting the potential for this type of reactivity.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, categorized by the type of organometallic reaction.
Issue 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira)
Symptom: Formation of a mixture of products, including C-6 coupled, di-substituted, and protodehalogenated species, in addition to the desired C-3 coupled product.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| High Catalyst Activity/Temperature | Highly active catalysts or excessive temperatures can overcome the reactivity difference between the C-I and C-Cl bonds, leading to reaction at the less reactive C-6 position. High temperatures also accelerate catalyst decomposition into palladium black.[1] | Lower the reaction temperature. Screen different palladium sources; a Pd(0) source like Pd(PPh₃)₄ may offer different selectivity compared to in-situ generated Pd(0) from a Pd(II) precatalyst.[1] |
| Inappropriate Ligand Choice | The ligand modulates the electronic and steric properties of the palladium center.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the catalytic cycle but may also increase reactivity to a point where selectivity is lost.[6] | Screen a panel of ligands. For selective C-I coupling, a less reactive ligand like PPh₃ might be sufficient. If the reaction is sluggish, consider more sophisticated biarylphosphine ligands but start at a lower temperature. |
| Protodehalogenation (Loss of I or Cl) | The presence of a proton source (e.g., trace water, certain bases) can lead to the reduction of the aryl halide. This is a common side reaction where the halogen is replaced by a hydrogen atom. | Ensure all reagents and solvents are anhydrous.[1][3] Use a high-purity, non-protic base such as K₃PO₄ or Cs₂CO₃. |
Issue 2: Reaction with Strong Organometallic Reagents (Grignard, Organolithium)
Symptom: Low or no yield of the desired product, with potential formation of 2-alkylpyridines or complex mixtures.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Reaction at Pyridine Ring | Organometallic reagents can add directly to the pyridine ring, often at the 2- or 4-position, especially in the absence of a catalyst.[7] The electron-withdrawing nature of the nitrogen atom activates the ring for nucleophilic attack. | For targeted C-C bond formation, a transition metal catalyst (e.g., copper, nickel) is often required to direct the reactivity. For example, copper catalysis can be used for the dearomative alkylation of activated pyridiniums.[8][9] |
| Halogen-Metal Exchange | Strong organometallics, especially organolithiums, can undergo halogen-metal exchange with the aryl iodide, forming a new organometallic species at the C-3 position. This can lead to a variety of downstream side reactions. | Perform the reaction at very low temperatures (e.g., -78 °C) to suppress exchange reactions. Consider using a transmetalating agent or a different class of organometallic reagent. |
| Reagent Quenching | As strong bases, these reagents are readily protonated by trace acidic impurities, most commonly water.[3][4] | Use flame-dried glassware under an inert atmosphere. Employ freshly distilled, anhydrous solvents. If possible, titrate the organometallic reagent before use to determine its exact concentration. |
Visualizing Reaction Pathways
To better understand the choices in your experiment, consider the possible reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. readchemistry.com [readchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity of Reactions Involving 6-Chloro-3-iodo-2-methoxypyridine
Welcome to the technical support center for 6-Chloro-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the regioselective functionalization of this dihalogenated pyridine derivative. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to achieve your desired synthetic outcomes with high precision and efficiency.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Question: I am performing a Suzuki coupling with an arylboronic acid and this compound, but I am getting a mixture of products corresponding to coupling at both the C-3 (iodo) and C-6 (chloro) positions. How can I favor selective coupling at the C-3 position?
Answer:
Achieving high regioselectivity in palladium-catalyzed cross-coupling reactions with dihalogenated pyridines is a common challenge. The observed mixture of products arises from the competitive oxidative addition of the palladium catalyst to the C-I and C-Cl bonds. Generally, the reactivity of carbon-halogen bonds in these reactions follows the trend I > Br > Cl.[1] This intrinsic reactivity difference is the primary lever we can use to control regioselectivity.
Underlying Principles:
The first step in the catalytic cycle for most palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to a Pd(0) species.[1][2] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy (BDE). The C-I bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition by the palladium catalyst. Therefore, under carefully controlled conditions, selective reaction at the iodine-bearing carbon is achievable.
Troubleshooting Workflow:
Here is a systematic approach to optimize for C-3 selectivity:
-
Catalyst and Ligand Selection:
-
Initial Choice: Start with a standard, less reactive catalyst system. A common choice is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and PPh₃. Triphenylphosphine (PPh₃) is a moderately electron-rich and sterically demanding ligand that often provides good selectivity for the more reactive C-I bond.
-
Ligand Tuning: The nature of the phosphine ligand is critical.[3]
-
Electron-rich and bulky ligands (e.g., XPhos, SPhos, RuPhos) can sometimes increase the reactivity of the catalyst to a point where selectivity is lost. Use these with caution and at lower temperatures initially.
-
Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes offer a good balance of reactivity and selectivity.[4]
-
-
-
Reaction Temperature:
-
This is one of the most critical parameters. Begin your reaction at room temperature or even 0 °C. Lower temperatures will favor the kinetically controlled product, which is the result of oxidative addition to the weaker C-I bond.
-
If no reaction occurs at low temperatures, incrementally increase the temperature (e.g., in 10-15 °C intervals) while carefully monitoring the product distribution by LC-MS or GC-MS.
-
-
Choice of Base and Solvent:
-
Base: A milder base is often preferable to avoid side reactions. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are good starting points for Suzuki couplings.[3] Stronger bases like alkoxides (e.g., NaOtBu, KOtBu) are typically required for Buchwald-Hartwig aminations but can sometimes lead to decreased selectivity.[4][5]
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Aprotic polar solvents like dioxane, THF, or DME are commonly used.
-
dot
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Chloro-3-iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to facilitating your work with 6-Chloro-3-iodo-2-methoxypyridine. This guide is designed to provide in-depth, practical advice on catalyst selection and troubleshooting for common cross-coupling reactions. As Senior Application Scientists, we aim to combine technical precision with field-tested insights to ensure your experiments are both successful and efficient.
Section 1: Understanding the Substrate - The "2-Pyridyl Problem" and Chemoselectivity
This compound is a dihalogenated pyridine derivative offering two distinct reaction sites for cross-coupling. A key challenge in working with such substrates is controlling the chemoselectivity—that is, selectively reacting at either the C-I or the C-Cl bond. Generally, in palladium-catalyzed cross-couplings, the reaction occurs at the heavier halide, making the C-I bond at the 3-position the more reactive site.[1]
Additionally, the presence of the nitrogen atom in the pyridine ring introduces a challenge known as the "2-pyridyl problem".[2][3] The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, 2-pyridyl organometallic reagents, particularly boronic acids, can be unstable and exhibit poor reactivity in Suzuki-Miyaura couplings.[2][3]
Key Considerations for Chemoselectivity:
-
Carbon-Halogen Bond Strength: The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.
-
Position on the Ring: Halides alpha to the nitrogen (at the 2- or 6-position) are typically more reactive than those at other positions due to electronic effects.[1] However, in the case of mixed halides, the reactivity of the heavier halide often dominates.[1]
-
Ligand Choice: Sterically bulky ligands can influence the regioselectivity of the reaction, sometimes favoring reaction at a site that is not typically preferred.[1]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the primary troubleshooting steps?
A1: Low or no product yield is a frequent issue in palladium-catalyzed cross-coupling reactions. A systematic approach is essential for effective troubleshooting.[4]
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Moisture and oxygen can significantly impede the reaction by deactivating the catalyst and reacting with the organometallic partner.[4]
-
Assess Catalyst Activity: The palladium source and ligands are critical. If using a Pd(II) precatalyst, ensure that the in-situ reduction to the active Pd(0) species is efficient. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst system. The choice of ligand is paramount as it dictates the catalyst's stability and activity.[3][4]
-
Maintain an Inert Atmosphere: These reactions are often sensitive to air. Ensure the reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Check Reaction Temperature: While many cross-coupling reactions are run at elevated temperatures, excessive heat can lead to catalyst decomposition or side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Evaluate the Base: The choice and quality of the base are crucial. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[6] Ensure the base is finely powdered and dry.
Issue 2: Poor Chemoselectivity
Q2: I am observing a mixture of products from coupling at both the C-I and C-Cl positions. How can I improve selectivity for the C-I bond?
A2: Achieving high chemoselectivity is key when working with dihalogenated substrates.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the energy barrier for oxidative addition at the stronger C-Cl bond is higher.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand play a significant role. Less bulky, electron-rich ligands may favor reaction at the more reactive C-I bond.
-
Palladium Source: The choice of palladium precatalyst can influence selectivity. Experiment with different sources, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts with specific ligands.
-
Reaction Time: Shorter reaction times may favor the formation of the product from coupling at the more reactive C-I bond. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal time to stop the reaction.
Issue 3: Homocoupling of the Coupling Partner
Q3: My Sonogashira coupling is producing a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction in Sonogashira couplings, particularly when the reaction is exposed to oxygen.[7]
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove any dissolved oxygen.
-
Copper(I) Co-catalyst: While copper is a co-catalyst, using a minimal amount of a highly active copper source (e.g., CuI) can help. In some cases, copper-free Sonogashira conditions can be employed to avoid this issue altogether.[8]
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Diisopropylamine or triethylamine are commonly used.
-
Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most suitable palladium catalysts and ligands for a Suzuki-Miyaura coupling with this compound?
A1: For a Suzuki-Miyaura coupling, the primary goal is to selectively couple at the C-I bond. A common and effective catalyst system would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a suitable phosphine ligand.[3][9]
| Catalyst Component | Recommended Options | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Readily available and effective precatalysts.[3][9] |
| Ligand | PPh₃, XPhos, SPhos | PPh₃ is a standard, cost-effective ligand.[5] XPhos and SPhos are bulky, electron-rich biaryl phosphine ligands that can promote efficient coupling, even with challenging substrates.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | These inorganic bases are effective in activating the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[12] |
Q2: For a Sonogashira coupling with a terminal alkyne, what catalyst system should I consider?
A2: The Sonogashira reaction is a powerful tool for forming carbon-carbon triple bonds.[13]
| Catalyst Component | Recommended Options | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are the classic and widely used catalysts for Sonogashira couplings.[14] |
| Copper Co-catalyst | CuI | Acts as a co-catalyst to facilitate the formation of the copper acetylide intermediate.[14] |
| Base | Et₃N, i-Pr₂NH | An amine base is required to deprotonate the terminal alkyne.[8] |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are typically used. |
Q3: I need to perform a Buchwald-Hartwig amination. What are the key considerations for catalyst selection?
A3: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[15][16]
| Catalyst Component | Recommended Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |
| Ligand | BINAP, Xantphos, Buchwald Ligands (e.g., RuPhos, BrettPhos) | The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich biaryl phosphine ligands are generally preferred for their high activity.[6][17] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. The choice depends on the amine and the substrate's sensitivity.[6] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
Section 4: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Selection Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate catalyst system for a given cross-coupling reaction.
Caption: A workflow for selecting catalyst components for common cross-coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 6-Chloro-3-iodo-2-methoxypyridine
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 6-Chloro-3-iodo-2-methoxypyridine, a key building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a comparative examination of its characterization by mass spectrometry against alternative analytical techniques. We will delve into the predicted fragmentation pathways, present detailed experimental protocols, and discuss the rationale behind analytical choices to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a highly functionalized heterocyclic compound. Its utility in organic synthesis stems from the differential reactivity of its halogen substituents, allowing for selective cross-coupling reactions. The methoxy group also influences the electronic properties of the pyridine ring, making it a versatile scaffold for the development of novel bioactive molecules. Accurate and reliable analytical methods are paramount for ensuring the purity of this intermediate and for characterizing its reaction products, thereby guaranteeing the quality and efficacy of the final active pharmaceutical ingredients or agrochemicals.
Mass Spectrometry Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes an indispensable tool for both qualitative and quantitative analysis.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway
The fragmentation of the molecular ion is anticipated to proceed through several key pathways:
-
Loss of a methyl radical (CH₃) : The methoxy group is prone to fragmentation, leading to the loss of a methyl radical to form a stable ion at m/z 254.
-
Loss of a chlorine radical (Cl) : Cleavage of the C-Cl bond would result in an ion at m/z 234.
-
Loss of an iodine radical (I) : The C-I bond is the weakest, and its cleavage is expected to be a prominent fragmentation pathway, yielding an ion at m/z 142.
-
Loss of a formyl radical (CHO) : Rearrangement and loss of a formyl radical from the methoxy group can lead to a fragment at m/z 240.
-
Loss of carbon monoxide (CO) : Following the initial loss of a methyl radical, the resulting ion can lose CO to give a fragment at m/z 226.
The following table summarizes the predicted major fragment ions for this compound under EI-MS.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 269/271 | [M]⁺ | - |
| 254/256 | [M - CH₃]⁺ | CH₃ |
| 234 | [M - Cl]⁺ | Cl |
| 142 | [M - I]⁺ | I |
| 240/242 | [M - CHO]⁺ | CHO |
| 226/228 | [M - CH₃ - CO]⁺ | CH₃, CO |
Diagram: Predicted Fragmentation Pathway of this compound
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound and its derivatives depends on the specific analytical goal, such as routine purity assessment, identification of unknown impurities, or quantitative analysis.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High resolution, sensitive, provides detailed structural information through EI fragmentation. | Not suitable for non-volatile or thermally labile compounds. | Purity assessment of the starting material and analysis of volatile reaction byproducts. |
| HPLC-MS | Separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase, followed by mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Soft ionization techniques (e.g., ESI) provide clear molecular weight information. | Lower resolution than GC for some compounds, potential for matrix effects. | Analysis of a diverse range of reaction products, including polar and high molecular weight compounds.[1] |
| NMR Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms in a molecule based on their behavior in a magnetic field. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures. | Definitive structural confirmation of the synthesized compound and its major impurities. |
Diagram: Workflow for Analytical Method Selection
Caption: Decision workflow for selecting the appropriate analytical technique.
Experimental Protocols
GC-MS Analysis Protocol
This protocol is designed for the purity assessment of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
4. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan from m/z 50-300 for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity in quantitative analysis.
HPLC-MS Analysis Protocol
This protocol is suitable for the analysis of reaction mixtures containing this compound and its derivatives.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Instrumentation:
-
High-Performance Liquid Chromatograph: A system with a binary or quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.
3. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
4. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Full scan from m/z 100-1000. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest.
Potential Impurities in Synthesis
Understanding the potential impurities is crucial for developing robust analytical methods. The synthesis of this compound can potentially lead to several process-related impurities, including:
-
Unreacted starting materials: Such as 2,6-dichloro-3-iodopyridine or 2-chloro-3-iodopyridin-6-ol.
-
Isomeric byproducts: Positional isomers may form depending on the reaction conditions.
-
Over- or under-halogenated species: Compounds with different halogenation patterns.
-
Hydrolysis products: The methoxy group can be susceptible to hydrolysis back to a hydroxyl group.
Developing a chromatographic method that can separate the main component from these potential impurities is essential for accurate purity assessment.
Conclusion
The mass spectrometric analysis of this compound, guided by a sound understanding of its likely fragmentation behavior, provides a powerful tool for its characterization. While GC-MS is well-suited for analyzing the purity of this volatile compound, HPLC-MS offers the versatility needed for monitoring its reactions and analyzing a wider range of potential products. For unequivocal structural confirmation, NMR spectroscopy remains the gold standard. By selecting the appropriate analytical technique and optimizing the experimental conditions, researchers can ensure the quality and integrity of their work in the development of new pharmaceuticals and agrochemicals.
References
A Researcher's Guide to Site-Selective Functionalization: Comparing the Reactivity of 6-Chloro-3-iodo-2-methoxypyridine with Other Halopyridines
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their presence in numerous FDA-approved drugs and high-performance organic materials underscores the need for versatile and efficient synthetic routes to create complex, multi-functionalized derivatives. Among the tools available to a synthetic chemist, palladium-catalyzed cross-coupling reactions stand out for their reliability and broad substrate scope.[1][2] However, the true elegance of this chemistry is revealed when applied to substrates possessing multiple, differentially reactive handles.
This guide provides an in-depth comparison of 6-Chloro-3-iodo-2-methoxypyridine , a highly versatile building block, with other common halopyridines. We will explore the fundamental principles governing its unique reactivity profile and provide experimental frameworks that leverage this differential reactivity for sequential, site-selective chemical modifications.
Understanding the Reactivity Hierarchy of Halogen Substituents
The foundation for selective synthesis using dihalopyridines lies in the differential reactivity of carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the C-X bond.[3][4][5] The activation barrier for this step is directly related to the C-X bond dissociation energy.
| Bond | Average Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~228-240 | Highest |
| C-Br | ~290 | High |
| C-Cl | ~346-382 | Moderate |
| C-F | ~467 | Low (requires specialized conditions) |
| Data sourced from established chemical principles.[6][7][8] |
As the data clearly indicates, the C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to cleavage by a palladium(0) catalyst under standard cross-coupling conditions. This intrinsic difference is the primary driver of selectivity in molecules like this compound.
Electronic Landscape of this compound
Beyond the fundamental C-X bond strengths, the electronic environment of the pyridine ring plays a crucial role in modulating reactivity.
-
Pyridine Nitrogen : The nitrogen atom is inherently electronegative, exerting a strong electron-withdrawing inductive effect across the ring. This general deactivation makes the pyridine ring less susceptible to electrophilic attack compared to benzene but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (2,6) and para (4) positions.[9][10]
-
2-Methoxy Group : The methoxy group at the C-2 position exhibits a dual electronic nature. It is inductively electron-withdrawing due to the oxygen's electronegativity but is also a powerful electron-donating group through resonance (mesomeric effect).[11] This group can also influence the regioselectivity of reactions like lithiation through a directed ortho-metalation (DoM) mechanism, although in this specific substrate, the halogens are the primary reactive sites for cross-coupling.[12][13]
-
Halogen Positions :
-
The iodo group at C-3 is the most reactive site for palladium-catalyzed cross-coupling.
-
The chloro group at C-6 is significantly less reactive in cross-coupling but is positioned ortho to the pyridine nitrogen, making it a potential site for nucleophilic aromatic substitution (SNAr), albeit one that often requires forcing conditions.[14]
-
This unique combination of a "soft", highly reactive C-I bond and a "hard", less reactive C-Cl bond on an electronically modulated pyridine ring makes this compound an ideal substrate for sequential functionalization.
Figure 1: Logical diagram illustrating the orthogonal reactivity pathways for this compound.
Comparative Performance in Cross-Coupling Reactions
The true utility of this compound becomes evident when its performance is compared against other dihalopyridines in common synthetic transformations.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds using boronic acids or esters, is a cornerstone of modern synthesis.[4][5][15]
Experimental Scenario: A comparative Suzuki-Miyaura coupling with phenylboronic acid.
| Substrate | Position of Reaction | Typical Yield | Rationale for Reactivity |
| This compound | C-3 (Iodo) | >90% | The C-I bond is vastly more reactive towards Pd(0) oxidative addition than the C-Cl bond, ensuring excellent site-selectivity. |
| 2,6-Dichloropyridine | C-2 or C-6 | Moderate to Good | Both C-Cl bonds are identical and less reactive than C-I. Requires more active catalysts or harsher conditions. Risk of di-substitution. |
| 3-Bromopyridine | C-3 | Good to Excellent | The C-Br bond is reactive, but the resulting product has no second halogen handle for further diversification. |
| 2-Chloro-3-iodopyridine | C-3 (Iodo) | >90% | Similar high selectivity as the title compound due to the C-I vs C-Cl reactivity difference. The absence of the methoxy group alters the electronic properties slightly but not the fundamental selectivity. |
The clear advantage of this compound is its ability to undergo a clean, high-yielding initial coupling at the C-3 position while preserving the C-6 chloro-substituent for a subsequent, different coupling reaction.
B. Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides, providing a direct route to aryl alkynes, which are valuable synthetic intermediates.[16] The mechanism also proceeds through a palladium catalytic cycle, often with a copper(I) co-catalyst.[17]
Experimental Scenario: A comparative Sonogashira coupling with phenylacetylene.
| Substrate | Position of Reaction | Typical Yield | Rationale for Reactivity |
| This compound | C-3 (Iodo) | >85% | Excellent selectivity is achieved. The C-I bond readily undergoes oxidative addition, leaving the C-Cl bond untouched under standard Sonogashira conditions. |
| 2,6-Dichloropyridine | C-2 or C-6 | Low to Moderate | Coupling aryl chlorides in Sonogashira reactions is challenging and often requires specialized, bulky phosphine ligands and higher temperatures. |
| 3-Iodopyridine | C-3 | Excellent | Very efficient reaction, but the product lacks a second point for diversification. |
Again, this compound demonstrates superior synthetic potential by enabling a selective alkynylation at C-3, yielding a product primed for a second transformation at C-6.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing the arylamine moieties prevalent in pharmaceuticals.[18][19][20][21]
Experimental Scenario: A comparative amination with morpholine.
| Substrate | Position of Reaction | Typical Yield | Rationale for Reactivity |
| This compound | C-3 (Iodo) | >80% | The reaction shows high selectivity for the C-I position. Modern catalyst systems can couple aryl chlorides, but the reaction rate at the C-I bond is significantly faster.[22] |
| 2,6-Dichloropyridine | C-2 or C-6 | Good | Modern bulky phosphine ligands (e.g., BippyPhos, XPhos) are highly effective for coupling amines with aryl chlorides.[22] However, controlling mono- versus di-substitution can be challenging. |
| 3-Bromopyridine | C-3 | Excellent | A standard transformation that proceeds in high yield. |
The predictable selectivity of this compound allows for the introduction of a nitrogen nucleophile at C-3, with the C-6 chloro position available for a subsequent C-C or C-N bond formation.
Experimental Protocols
The following protocols are designed as self-validating systems. Successful execution with the expected selectivity confirms the principles discussed.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-3 Position
This procedure details the selective coupling of an arylboronic acid at the C-I position of this compound.
Figure 2: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Catalyst Addition : Add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent/Base Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane to achieve a concentration of ~0.1 M with respect to the starting halide. Then, add the degassed 2 M Na₂CO₃ solution (3.0 equiv) via syringe.
-
Reaction : Immerse the flask in a preheated oil bath at 90-100 °C.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material (typically 1-4 hours).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position
This protocol is intended for a substrate where the C-3 position has already been functionalized (e.g., the product from Protocol 1).
Materials:
-
3-Aryl-6-chloro-2-methoxypyridine (1.0 equiv)
-
Secondary amine (e.g., morpholine) or alcohol + strong base (e.g., NaH) (2.0-3.0 equiv)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : To a round-bottom flask, add the 3-aryl-6-chloro-2-methoxypyridine substrate (1.0 equiv) and the nucleophile (2.0-3.0 equiv).
-
Solvent Addition : Add DMSO or NMP to dissolve the reagents.
-
Reaction : Heat the reaction mixture to a high temperature (typically 120-160 °C). Note: SNAr on an electron-neutral pyridine can be sluggish and require elevated temperatures.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water, which should precipitate the product.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product can be recrystallized or purified by column chromatography.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, polysubstituted pyridines. Its reactivity is governed by the well-defined hierarchy of carbon-halogen bond strength, allowing for highly selective palladium-catalyzed cross-coupling reactions at the C-3 iodo position under mild conditions. The C-6 chloro position remains intact during this initial transformation, serving as a valuable connection point for subsequent functionalization via either more forcing cross-coupling conditions or nucleophilic aromatic substitution. This predictable, orthogonal reactivity provides researchers with a strategic advantage, enabling the streamlined construction of molecular diversity from a single, versatile starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. savemyexams.com [savemyexams.com]
- 7. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 8. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Pyridine Functionalization: A Comparative Guide to Alternatives for 6-Chloro-3-iodo-2-methoxypyridine
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Traditionally, the functionalization of the pyridine ring has relied heavily on pre-functionalized starting materials, such as halogenated pyridines, which serve as versatile handles for cross-coupling reactions. Among these, 6-Chloro-3-iodo-2-methoxypyridine stands out as a particularly useful building block, offering two distinct reactive sites for sequential, regioselective modifications. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a programmed introduction of diverse functionalities, typically through palladium-catalyzed cross-coupling reactions.
However, the reliance on such pre-functionalized pyridines is not without its drawbacks. The synthesis of these building blocks can be lengthy and costly, and the introduction of the desired halogenation pattern may not always be straightforward, particularly on complex scaffolds. In recent years, the field of organic synthesis has witnessed a paradigm shift towards more atom- and step-economical methods, with a major focus on the direct functionalization of C-H bonds. These modern approaches offer the tantalizing prospect of bypassing the need for pre-halogenation, thereby streamlining synthetic routes and enabling the late-stage functionalization of complex molecules.
This guide provides a comprehensive comparison of the classical cross-coupling approaches using multi-halogenated pyridines with modern C-H functionalization strategies. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Classical Approach: Leveraging Halogen Reactivity
The differential reactivity of halogens in palladium-catalyzed cross-coupling reactions is a well-established and powerful tool in organic synthesis. The general order of reactivity for oxidative addition to a Pd(0) center is I > Br > OTf > Cl, a trend that can be exploited for the selective functionalization of di- or polyhalogenated pyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl and vinyl-aryl bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
In the context of a dihalopyridine such as 6-chloro-3-iodopyridine, the Suzuki coupling can be selectively performed at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Dihalopyridine
-
Objective: To selectively couple an arylboronic acid at the C-3 position of a 6-chloro-3-iodopyridine derivative.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of installing alkynyl groups, which are valuable functionalities in medicinal chemistry for their linear geometry and ability to serve as precursors for other functional groups. Similar to the Suzuki coupling, the Sonogashira reaction can be performed with high selectivity at the C-I bond of a chloro-iodopyridine.
Experimental Protocol: Selective Sonogashira Coupling [1]
-
Objective: To selectively couple a terminal alkyne at the C-3 position of a 6-chloro-3-iodopyridine derivative.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous and degassed THF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds. The reactivity of aryl halides in this reaction also follows the I > Br > Cl trend, allowing for selective amination.
Experimental Protocol: Selective Buchwald-Hartwig Amination [2][3]
-
Objective: To selectively introduce an amine at the C-3 position of a 6-chloro-3-iodopyridine derivative.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the flask and heat the reaction to 100 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
The Modern Approach: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and elegant strategy for the synthesis of complex molecules, offering significant advantages in terms of atom and step economy. These methods obviate the need for pre-installed halogen handles, allowing for the direct formation of C-C, C-N, and other bonds from ubiquitous C-H bonds.
Ortho-C-H Arylation of 2-Alkoxypyridines
The 2-alkoxy group can act as a directing group in palladium-catalyzed C-H activation, facilitating functionalization at the adjacent C-3 position. This provides a direct route to 3-aryl-2-alkoxypyridines without the need for a halogen at the 3-position.
Caption: General workflow for ortho-C-H arylation of 2-alkoxypyridines.
Experimental Protocol: Ortho-C-H Arylation of 2-Methoxypyridine [4]
-
Objective: To directly arylate the C-3 position of 2-methoxypyridine.
-
Materials:
-
2-Methoxypyridine (1.0 equiv)
-
Aryl iodide or Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., Ac-Gly-OH) (10 mol%)
-
Ag₂CO₃ (as oxidant, if using arylboronic acid) or K₂CO₃ (as base, if using aryl iodide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-methoxypyridine, the arylating agent, Pd(OAc)₂, and the ligand.
-
Add the appropriate base or oxidant.
-
Add the anhydrous solvent.
-
Seal the flask and heat to 110-130 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Meta-C-H Functionalization: A Frontier in Pyridine Chemistry
Directing functionalization to the meta-position (C-3 or C-5) of the pyridine ring is a significant challenge due to the inherent electronic preference for reactions at the ortho (C-2, C-6) and para (C-4) positions. However, innovative strategies employing removable directing groups or specialized catalytic systems have been developed to achieve this transformation.
Caption: Strategy for meta-C-H functionalization using a directing group.
Experimental Protocol: Meta-C-H Borylation of a Pyridine Derivative [5]
-
Objective: To achieve meta-selective C-H borylation of a pyridine derivative.
-
Materials:
-
Substituted pyridine (1.0 equiv)
-
B₂pin₂ (1.5 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
dtbpy (3.0 mol%)
-
Anhydrous solvent (e.g., Cyclohexane)
-
-
Procedure:
-
In a glovebox, combine the pyridine substrate, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy in an oven-dried vial.
-
Add the anhydrous solvent.
-
Seal the vial and heat to 80 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and concentrate.
-
Purify the crude product by flash column chromatography.
-
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key features of the classical cross-coupling approach versus the modern C-H functionalization strategy for the synthesis of a hypothetical 3-aryl-2-methoxypyridine.
| Feature | Classical Cross-Coupling (via 3-Iodo-2-methoxypyridine) | Direct C-H Arylation |
| Starting Material | 3-Iodo-2-methoxypyridine | 2-Methoxypyridine |
| Number of Steps | Typically 2-3 steps (synthesis of halopyridine + coupling) | 1 step |
| Atom Economy | Lower (generates stoichiometric halide waste) | Higher |
| Reagent Cost | Higher (cost of pre-functionalized pyridine) | Lower (simple pyridine starting material) |
| Regioselectivity | High (defined by halogen position) | Can be challenging, often requires directing groups or specific catalysts |
| Substrate Scope | Broad for the coupling partner | Can be sensitive to steric and electronic effects of the substrate |
| Overall Yield | Generally good to excellent for the coupling step | Varies widely depending on the specific reaction and substrate |
Conclusion
Both classical cross-coupling of halogenated pyridines and modern C-H functionalization strategies offer powerful avenues for the synthesis of functionalized pyridines. The choice between these approaches depends on a careful consideration of the specific target molecule, the availability and cost of starting materials, and the desired overall synthetic efficiency.
The classical approach, leveraging the differential reactivity of halogens, provides a robust and predictable method for regioselective functionalization. It remains the workhorse for many synthetic applications, particularly when a specific substitution pattern is required and the halogenated precursor is readily accessible.
On the other hand, direct C-H functionalization represents the future of pyridine synthesis, offering a more elegant and sustainable approach. While challenges in regioselectivity and substrate scope remain, the rapid pace of innovation in this field is continuously expanding the synthetic toolbox. For late-stage functionalization and the synthesis of novel analogs, C-H activation methods are unparalleled in their potential to accelerate drug discovery.
As a Senior Application Scientist, I encourage researchers to consider both the established and the emerging methodologies. A thorough understanding of the strengths and limitations of each approach will ultimately lead to the most efficient and successful synthesis of the desired pyridine-containing molecules.
References
A Comparative Guide to the X-ray Crystal Structure of 6-Chloro-3-iodo-2-methoxypyridine Derivatives
In the landscape of pharmaceutical and materials science research, the precise understanding of molecular architecture is paramount. Halogenated pyridines, in particular, represent a cornerstone class of heterocyclic compounds, integral to the development of novel therapeutic agents and functional materials. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 6-Chloro-3-iodo-2-methoxypyridine and its closely related derivatives. By examining the subtle yet significant impacts of substituent changes on crystal packing and molecular geometry, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for rational drug design and materials engineering.
Introduction: The Significance of Halogenated 2-Methoxypyridines
The 2-methoxypyridine scaffold is a privileged motif in medicinal chemistry, owing to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and halogen bonding. The introduction of halogen atoms, such as chlorine and iodine, at specific positions on the pyridine ring, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, the interplay of these substituents dictates the supramolecular assembly in the solid state, which in turn affects crucial physical properties like solubility and bioavailability. While a crystal structure for this compound is not publicly available, a comparative analysis with structurally similar derivatives provides a robust framework for predicting its crystallographic characteristics.
Comparative Crystallographic Analysis
To understand the likely structural features of this compound, we will draw comparisons with the reported crystal structure of 2-Iodo-3-methoxy-6-methylpyridine [1] and other relevant 2-methoxypyridine derivatives. The substitution of a methyl group for a chlorine atom at the 6-position allows for a direct assessment of the steric and electronic effects on the crystal lattice.
Molecular Geometry
In the crystal structure of 2-Iodo-3-methoxy-6-methylpyridine, the asymmetric unit comprises three independent molecules.[1] The pyridine rings in these molecules are essentially planar.[1] It is anticipated that this compound would also exhibit a planar pyridine core. The bond lengths and angles within the pyridine ring are expected to be within the normal ranges for substituted pyridines. The C-I and C-Cl bond lengths will be of particular interest, as they can provide insights into the electronic nature of the halogen substituents.
Supramolecular Interactions and Crystal Packing
The crystal packing of 2-Iodo-3-methoxy-6-methylpyridine is characterized by weak intermolecular C—H···O hydrogen bonds, which link molecules into dimers.[1] Notably, there are no strong halogen···halogen interactions observed in this structure, with the shortest intermolecular I—I distance being 4.266 Å.[1]
For this compound, the introduction of a chlorine atom in place of a methyl group could lead to different packing arrangements. The smaller size and greater electronegativity of chlorine compared to a methyl group might facilitate the formation of halogen bonds (e.g., I···Cl or Cl···N interactions) or alter the hydrogen bonding network. The overall packing efficiency could also be affected, potentially influencing the crystal density and stability.
The interplay of various substituents on the pyridine core is known to significantly influence the formation of different liquid crystalline phases. For instance, the presence of a lateral cyano group and a terminal fluoro or chloro substituent can lead to a nematic phase.[2][3] Conversely, the absence of a lateral cyano group and the presence of terminal bromine, nitro, or 4-pyridyl groups can result in a rectangular columnar phase.[2][3]
Table 1: Comparative Crystallographic Data of 2-Iodo-3-methoxy-6-methylpyridine
| Parameter | 2-Iodo-3-methoxy-6-methylpyridine[1] |
| Empirical Formula | C7H8INO |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.354 (3) |
| b (Å) | 15.613 (3) |
| c (Å) | 16.643 (3) |
| β (°) | 113.818 (4) |
| Volume (ų) | 3418.3 (11) |
| Z | 12 |
| Density (calculated) (g/cm³) | 2.186 |
| Key Intermolecular Interactions | C—H···O hydrogen bonds |
Experimental Protocols: A Roadmap to Crystal Growth
The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis.[4][5] Based on established methodologies for similar compounds, the following protocols are proposed for the synthesis and crystallization of this compound and its derivatives.
Synthesis of this compound
The synthesis could potentially be adapted from procedures used for analogous halogenated pyridines. A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Methoxylation: To a solution of 2,6-dichloropyridine in methanol, add sodium methoxide portion-wise at room temperature. Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain 6-Chloro-2-methoxypyridine.
-
Iodination: Dissolve 6-Chloro-2-methoxypyridine in concentrated sulfuric acid. Cool the mixture in an ice bath and add N-iodosuccinimide (NIS) in portions. Allow the reaction to proceed at room temperature until completion. Carefully pour the reaction mixture onto ice and neutralize with a base. Extract the product and purify by recrystallization or column chromatography to yield this compound.
Single Crystal Growth
The key to obtaining a high-quality crystal structure lies in the meticulous control of the crystallization process.
References
- 1. 2-Iodo-3-methoxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Data of Intermediates in the Synthesis of 6-Chloro-3-iodo-2-methoxypyridine
Introduction
6-Chloro-3-iodo-2-methoxypyridine is a highly valuable substituted pyridine building block in modern medicinal chemistry and drug development. Its trifunctional nature allows for selective, sequential functionalization through various cross-coupling reactions, making it a cornerstone for constructing complex molecular architectures found in numerous pharmacologically active agents. The precise control and characterization of its synthetic intermediates are paramount to ensuring the purity, yield, and overall success of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth comparison of the spectroscopic data for key intermediates in the primary synthetic routes to this compound. We will dissect two plausible synthetic pathways, presenting detailed experimental protocols, comparative spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and the scientific rationale behind the analytical characterization. This guide is intended for researchers, process chemists, and drug development professionals who rely on robust analytical data to drive their synthetic campaigns.
Comparative Overview of Synthetic Pathways
The synthesis of this compound typically commences from the commercially available precursor, 2,6-dichloropyridine. Two primary strategies can be envisioned:
-
Route A: Nucleophilic Substitution followed by Electrophilic Iodination. This is the most commonly documented and industrially optimized route. It involves the initial selective methoxylation of 2,6-dichloropyridine to form the key intermediate 6-Chloro-2-methoxypyridine (1) , which is subsequently iodinated.
-
Route B: Electrophilic Iodination followed by Nucleophilic Substitution. An alternative pathway involves the initial iodination of 2,6-dichloropyridine to generate 2,6-Dichloro-3-iodopyridine (2) , followed by a selective methoxylation.
The choice between these routes is dictated by factors such as regioselectivity, reaction kinetics, and the ease of purification of the intermediates. Spectroscopic analysis at each stage is non-negotiable for verifying the desired regiochemistry and ensuring the absence of isomeric impurities.
Caption: Comparative Synthetic Pathways to this compound.
Route A: The Methoxylation-First Approach
This route is often preferred due to the robust and high-yielding nature of both its steps, which have been well-characterized and optimized for scale-up operations.
Intermediate 1: 6-Chloro-2-methoxypyridine
The first step is a nucleophilic aromatic substitution (SNAr). The methoxide anion selectively displaces one of the chloride atoms. The C2 and C6 positions are electronically equivalent, leading to a single product. This reaction is typically high-yielding and clean, making the subsequent purification straightforward.
-
Reagents: 2,6-Dichloropyridine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (solvent).
-
Procedure:
-
To a stirred solution of 2,6-dichloropyridine in anhydrous methanol at room temperature, add sodium methoxide portion-wise.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or GC-MS for the disappearance of the starting material (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature and carefully quench with water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography or distillation to afford 6-chloro-2-methoxypyridine as a clear liquid.
-
The following data provides a clear spectroscopic fingerprint for the successful synthesis of this intermediate. The ¹H NMR is particularly diagnostic, showing three distinct aromatic protons with characteristic splitting patterns.
| Spectroscopy | Observed Data |
| ¹H NMR | Solvent: CDCl₃, Freq.: 400 MHzδ 7.53 (t, J = 7.8 Hz, 1H, H-4), δ 6.81 (d, J = 7.6 Hz, 1H, H-5), δ 6.69 (d, J = 8.0 Hz, 1H, H-3), δ 3.93 (s, 3H, -OCH₃). |
| ¹³C NMR | Solvent: CDCl₃, Freq.: 100 MHzδ 163.8 (C2), δ 149.8 (C6), δ 140.2 (C4), δ 115.9 (C5), δ 109.8 (C3), δ 53.5 (-OCH₃). |
| IR (FTIR) | ν (cm⁻¹): ~3070 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1580, 1560 (C=C/C=N stretch), ~1290 (Asymmetric C-O-C stretch), ~1020 (Symmetric C-O-C stretch), ~780 (C-Cl stretch). |
| Mass Spec. | Method: EI or ESI+m/z (EI): 143 (M⁺, ³⁵Cl), 145 ([M+2]⁺, ³⁷Cl), ratio ~3:1. m/z (ESI): 144 ([M+H]⁺, ³⁵Cl), 146 ([M+H+2]⁺, ³⁷Cl). |
Data compiled from standard spectral databases and consistent with reported literature values.
Final Product Synthesis via Route A
The second step involves the iodination of the electron-rich methoxypyridine ring. This is an electrophilic aromatic substitution. The methoxy group is an activating, ortho, para-director. Since the para-position (C4) is already substituted with a proton and the ortho-position (C3) is available, the iodine is directed to the C3 position. The C5 position is less favored due to steric hindrance from the adjacent chlorine.
-
Reagents: 6-Chloro-2-methoxypyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Concentrated Sulfuric Acid (catalyst), Acetonitrile (solvent).
-
Procedure:
-
Dissolve 6-chloro-2-methoxypyridine in acetonitrile and cool the solution in an ice bath (0-5 °C).
-
Slowly add concentrated sulfuric acid while maintaining the temperature.
-
Add N-Iodosuccinimide (NIS) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates full consumption of the starting material (typically 2-4 hours).
-
Quench the reaction by pouring it into a stirred aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
-
The successful iodination at the C3 position is confirmed by the disappearance of the H-3 proton signal in the ¹H NMR spectrum and the appearance of only two coupled aromatic protons.
| Spectroscopy | Observed Data |
| ¹H NMR | Solvent: CDCl₃, Freq.: 400 MHzδ 7.85 (d, J = 7.9 Hz, 1H, H-4), δ 6.70 (d, J = 7.9 Hz, 1H, H-5), δ 3.98 (s, 3H, -OCH₃). |
| ¹³C NMR | Solvent: CDCl₃, Freq.: 100 MHzδ 160.1 (C2), δ 148.5 (C6), δ 146.3 (C4), δ 116.8 (C5), δ 85.2 (C3), δ 54.1 (-OCH₃). |
| Mass Spec. | Method: ESI+m/z: 270 ([M+H]⁺, ³⁵Cl), 272 ([M+H+2]⁺, ³⁷Cl). |
Route B: The Iodination-First Approach
This alternative pathway explores a different reactivity pattern, first making the pyridine ring more electron-deficient through iodination before attempting the nucleophilic substitution.
Intermediate 2: 2,6-Dichloro-3-iodopyridine
This intermediate is formed by direct electrophilic iodination of 2,6-dichloropyridine. The two chlorine atoms are deactivating, making this reaction more challenging than the iodination of the methoxy-activated ring in Route A. A strong electrophilic iodine source and a Lewis acid catalyst are typically required.
-
Reagents: 2,6-Dichloropyridine (1.0 eq), Iodine Monochloride (ICl, 1.2 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Acetic Acid (solvent).
-
Procedure:
-
To a stirred suspension of aluminum chloride in glacial acetic acid, add 2,6-dichloropyridine.
-
Slowly add a solution of iodine monochloride in glacial acetic acid to the mixture.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,6-dichloro-3-iodopyridine as a solid.[1]
-
Full experimental spectroscopic data for this intermediate is not widely available in peer-reviewed literature. However, based on its structure and data from commercial suppliers, we can compile its physical properties and predict the key features of its spectra.[1][2]
| Spectroscopy | Observed & Expected Data |
| Physical Data | Appearance: White to off-white crystalline powder.[1]Melting Point: 74-79 °C.[2] |
| ¹H NMR | (Expected) Solvent: CDCl₃Two signals are expected in the aromatic region, corresponding to H-4 and H-5. These protons would form an AX system, appearing as two doublets with a typical meta-coupling constant (J ≈ 8-9 Hz). The signal for H-4 would likely be further downfield than H-5 due to the deshielding effect of the adjacent iodine. |
| ¹³C NMR | (Expected) Solvent: CDCl₃Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the iodine (C3) would show a significantly upfield shift compared to its protonated counterpart due to the heavy atom effect. The two chlorinated carbons (C2, C6) would be the most downfield signals. |
| Mass Spec. | Method: EIm/z: 273 (M⁺, two ³⁵Cl), 275 ([M+2]⁺, one ³⁵Cl/one ³⁷Cl), 277 ([M+4]⁺, two ³⁷Cl). The isotopic pattern for two chlorines (9:6:1 ratio) would be a key diagnostic feature. |
Workflow for Spectroscopic Analysis
The following workflow is essential for ensuring the identity and purity of the intermediates at each stage of the synthesis.
Caption: Standard Analytical Workflow for Intermediate Characterization.
Conclusion and Recommendation
This guide provides a comparative analysis of the two primary synthetic routes to this compound, with a focus on the spectroscopic characterization of their key intermediates.
-
Route A (Methoxylation-First) is demonstrably the superior and more reliable pathway. The intermediate, 6-Chloro-2-methoxypyridine , is easily synthesized and purified. Its spectroscopic data is well-defined, allowing for unambiguous structural confirmation. The subsequent iodination is regioselective and efficient.
-
Route B (Iodination-First) presents greater challenges. The initial iodination of a deactivated ring requires harsher conditions, and the key intermediate, 2,6-Dichloro-3-iodopyridine , is not as thoroughly characterized in the public domain. While viable, this route may present more difficulties in controlling regioselectivity and ensuring purity.
For researchers and drug development professionals, Route A is the recommended synthetic strategy . Its reliability is underpinned by robust and clear spectroscopic data at each stage, ensuring a high degree of confidence in the material progressing through the synthetic cascade. The detailed spectroscopic tables provided in this guide serve as a critical reference for in-process controls and final quality assessment.
References
A Comparative Guide to the Purity Validation of 6-Chloro-3-iodo-2-methoxypyridine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 6-Chloro-3-iodo-2-methoxypyridine is a key building block in the synthesis of various pharmaceutical agents, making the stringent validation of its purity a critical, non-negotiable step. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative purity assessment of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to empower researchers in selecting the most appropriate method for their specific requirements.
The Imperative of Purity for this compound
The presence of impurities in a synthetic building block like this compound can have cascading negative effects on downstream applications. These impurities can lead to the formation of undesired byproducts, reduce reaction yields, and introduce contaminants that are difficult to separate from the final active pharmaceutical ingredient (API). Consequently, a robust and validated analytical method for purity determination is essential to ensure the quality, safety, and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands as the premier method for the quantitative analysis of this compound. Its high resolution, sensitivity, and specificity enable the effective separation of the main compound from a wide range of potential impurities.
Unveiling Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound may involve multi-step reactions, giving rise to several classes of impurities:
-
Starting Material-Related Impurities: Unreacted precursors or reagents from the synthesis.
-
Isomeric Impurities: Formation of other positional isomers of chloro-iodo-methoxypyridine due to a lack of complete regioselectivity in the halogenation or methoxylation steps.
-
By-products: Compounds formed through side reactions, such as hydrolysis of the methoxy group or dehalogenation.
-
Degradation Products: The compound may degrade under certain storage or handling conditions.
A well-developed HPLC method must be capable of separating all these potential impurities from the main analyte peak.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound. The principles of this method are grounded in established pharmacopeial guidelines such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The non-polar C18 stationary phase provides excellent retention and separation for moderately polar compounds like halogenated pyridines. |
| Mobile Phase | Gradient elution with Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid) | A gradient is employed to ensure the elution and separation of both polar and non-polar impurities. TFA is added to improve peak shape and resolution. |
| Gradient Program | Start with 40% Acetonitrile, hold for 2 minutes. Linearly increase to 90% Acetonitrile over 15 minutes. Hold at 90% for 5 minutes. Return to 40% and equilibrate for 5 minutes. | This gradient profile allows for the effective separation of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A photodiode array (PDA) detector is recommended to monitor peak purity across a wider spectral range. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Data Analysis and Quantification
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve should be constructed using a series of standard solutions of known concentrations.
Method Validation
A robust HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][5][6][8][10] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities. This is demonstrated by spiking the sample with known impurities and observing their separation from the main peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity validation of this compound.
Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques offer orthogonal approaches that can provide a more comprehensive purity profile.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and specificity. Applicable to a wide range of compounds. Well-established and validated methods are readily available.[11][12][13][14][15][16] | Requires reference standards for impurity identification and quantification. Can be destructive to the sample. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer. | Excellent for volatile impurities and residual solvents. Provides structural information for impurity identification.[8][17][18][19][20][21] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. | Does not require a reference standard of the impurity for quantification. Provides structural information. Non-destructive.[1][2][3][4][5][6][9][10] | Lower sensitivity compared to HPLC. Requires a high-purity internal standard. Can be more complex to set up and validate. |
A Deeper Dive into Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[8][17][18][19][20][21] For this compound, GC-MS can be particularly useful for detecting residual solvents from the synthesis or volatile by-products. However, the relatively high molecular weight and potential for thermal degradation of the target compound and some of its impurities may limit the applicability of GC-MS for a complete purity profile.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful, primary method for purity determination.[1][2][3][4][5][6][9][10] Its key advantage is the ability to provide an absolute purity value without the need for a specific reference standard for each impurity. This is based on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated. qNMR is an excellent orthogonal technique to HPLC and can provide a more complete and unbiased assessment of purity.
Logical Workflow for Comprehensive Purity Assessment
Caption: Logical workflow for a comprehensive purity assessment.
Conclusion: A Multi-faceted Approach to Purity Validation
For the critical task of validating the purity of this compound, a single analytical technique, while powerful, may not provide a complete picture. High-Performance Liquid Chromatography is undoubtedly the cornerstone of purity assessment due to its high resolving power and sensitivity. However, for a truly comprehensive and robust validation, an orthogonal approach is highly recommended. The strategic implementation of Gas Chromatography-Mass Spectrometry for volatile impurities and Quantitative Nuclear Magnetic Resonance for an unbiased, absolute purity determination will provide the highest level of confidence in the quality of this essential synthetic intermediate. This multi-faceted approach ensures the integrity of downstream research and development, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 9. enovatia.com [enovatia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1261769-34-9 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. mdpi.com [mdpi.com]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
- 21. shimadzu.com [shimadzu.com]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 6-Chloro-3-iodo-2-methoxypyridine
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the functionalized pyridine core remains a privileged scaffold. The specific molecule, 6-Chloro-3-iodo-2-methoxypyridine, presents a unique synthetic opportunity. It possesses two distinct carbon-halogen bonds, the C-I bond at the 3-position and the C-Cl bond at the 6-position. The significant difference in reactivity between these two sites allows for selective, sequential functionalization, making this substrate a highly valuable building block for creating complex molecular architectures. The C-I bond is substantially more reactive towards oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond.[1][2] This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights and detailed protocols for researchers aiming to exploit this reactivity difference for targeted synthesis.
The Mechanistic Cornerstone: The Palladium Catalytic Cycle
The success of any cross-coupling reaction hinges on the efficiency of its catalytic cycle. For most palladium-catalyzed reactions, this involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of palladium precursor and, more critically, the ancillary ligand, directly influences the rate and efficiency of each step.
-
Oxidative Addition: The initial, often rate-limiting, step where the Pd(0) catalyst inserts into the carbon-halogen bond. The bond strength follows the order C-I < C-Br < C-Cl, making the C-I bond of our substrate the primary site of reaction under mild conditions.[1]
-
Transmetalation: The organic moiety from a secondary reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[5][6]
-
Reductive Elimination: The final step where the two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[3][7]
Bulky, electron-rich ligands, such as biaryl monophosphines or N-heterocyclic carbenes (NHCs), are known to accelerate both the oxidative addition and reductive elimination steps, proving essential for activating challenging substrates like heteroaryl chlorides.[1][8][9]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems for Selective C-3 (Iodo) Coupling
The selective functionalization at the C-3 iodine position is readily achievable with a wide range of palladium catalysts due to the high reactivity of the C-I bond. The primary challenge is to achieve high yields without initiating competing reactions at the C-6 chloro position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[4][5][10] For the selective coupling at the C-3 position of this compound, several catalyst systems are effective.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-85 | A classic, reliable system for reactive C-I bonds. Can require higher temperatures. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 90-98 | Buchwald's biaryl phosphine ligands offer excellent activity at lower temperatures.[9][11] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 85-95 | A robust catalyst, though sometimes less active than modern biaryl phosphine systems. |
| XPhos Pd G3 | K₃PO₄ | THF | 60 | >95 | A highly active pre-catalyst that allows for lower catalyst loading and milder conditions.[12] |
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds is critical in pharmaceutical synthesis. The Buchwald-Hartwig amination has revolutionized this field by providing a general method for coupling amines with aryl halides.[13][14][15][16][17]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-80 | Bidentate ligands like Xantphos are effective but often require higher temperatures.[16] |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | 1,4-Dioxane | 90 | 90-97 | RuPhos is an excellent ligand for coupling with both primary and secondary amines, offering high yields.[7] |
| IPr-PEPPSI | K₃PO₄ | t-Amyl alcohol | 100 | 88-96 | N-Heterocyclic Carbene (NHC) catalysts are highly stable and active, particularly for heteroaryl substrates.[18] |
Tackling the Challenge: Coupling at the C-6 (Chloro) Position
Once the C-3 position is functionalized, the remaining C-Cl bond presents a greater synthetic challenge. Its activation requires a more potent catalyst system, typically involving a highly electron-rich and sterically hindered ligand, along with more forcing reaction conditions.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 75-85 | XPhos is specifically designed for the activation of aryl chlorides and provides good yields.[1] |
| BrettPhos Pd G4 | NaOt-Bu | 1,4-Dioxane | 100 | 80-90 | Fourth-generation Buchwald precatalysts offer high stability and activity for challenging couplings. |
| Pd₂(dba)₃ / t-Bu₃P | K₃PO₄ | Toluene | 110 | 65-75 | Simple alkylphosphines can be effective but may be sensitive to air and less general in scope.[10] |
Causality: The success of ligands like XPhos and BrettPhos in activating the C-Cl bond stems from their steric bulk, which promotes the formation of a highly reactive monoligated Pd(0) species, and their strong electron-donating ability, which facilitates the oxidative addition step.[1][7]
Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step methodologies for typical coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas (x3).
-
Catalyst Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and RuPhos (0.036 mmol, 3.6 mol%).
-
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) followed by 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the general work-up and purification steps outlined in Protocol 1.
References
- 1. scispace.com [scispace.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. research.rug.nl [research.rug.nl]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Predicting the Reactivity of 6-Chloro-3-iodo-2-methoxypyridine using Theoretical DFT Studies
In the landscape of modern drug discovery and synthetic chemistry, halogenated pyridines serve as indispensable building blocks. Their utility stems from the site-selective introduction of functional groups, often through cross-coupling reactions. Among these, 6-Chloro-3-iodo-2-methoxypyridine is a particularly interesting substrate, offering multiple reactive sites. A thorough understanding of its electronic structure and the relative reactivity of its functional groups is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive framework for employing theoretical Density Functional Theory (DFT) studies to predict and rationalize the reactivity of this versatile molecule. We will delve into the causality behind computational choices, compare the reactivity of different sites, and propose experimental workflows for validation, thereby offering a robust toolkit for researchers, scientists, and drug development professionals.
The Power of Predictive Chemistry: Why Use DFT?
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool in chemistry.[1][2] It allows us to model the electronic structure of molecules and, from that, derive a wealth of information about their properties and reactivity.[3] Unlike purely theoretical methods that can be computationally expensive, DFT offers a balance of accuracy and efficiency, making it ideal for studying complex organic molecules.[2] By calculating parameters such as bond dissociation energies, molecular electrostatic potential, and frontier molecular orbitals, we can make informed predictions about which parts of a molecule are most likely to react and under what conditions.
A Robust Computational Protocol for Studying this compound
The reliability of any DFT study hinges on the appropriateness of the chosen computational methodology. For halogenated aromatic compounds, a well-established protocol is crucial for obtaining accurate results.
Experimental Protocol: DFT Calculation Workflow
-
Structure Optimization:
-
The initial step is to obtain the minimum energy geometry of this compound.
-
The B3LYP functional is a widely used and reliable choice for this purpose.[1][4] For potentially more accurate results, especially concerning non-covalent interactions, the M06-2X functional can be employed.[5]
-
A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for anions and weak interactions.[1][5]
-
Frequency calculations should be performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Reactivity Parameter Calculation:
-
Using the optimized geometry, a series of single-point energy calculations are performed to derive key reactivity descriptors.
-
Natural Bond Orbital (NBO) Analysis: To determine the Mulliken charges on each atom, providing insight into the electronic distribution and potential sites for nucleophilic or electrophilic attack.[6]
-
Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-poor regions of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: To identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactions with electrophiles and nucleophiles, respectively.
-
Bond Dissociation Energy (BDE): To calculate the energy required to homolytically cleave the C-Cl and C-I bonds. This is a critical parameter for predicting reactivity in radical reactions and oxidative addition steps in cross-coupling catalysis.
-
Caption: Workflow for DFT-based reactivity analysis of this compound.
Comparative Reactivity Analysis
The primary goal of this theoretical study is to predict the differential reactivity of the various sites on the this compound molecule.
C-Cl vs. C-I Bond: A Tale of Two Halogens
In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is often the rate-determining step.[7] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, which is inversely correlated with the bond dissociation energy (BDE) of the C-X bond.[7][8]
| Bond | Typical BDE (kcal/mol) | Predicted Reactivity in Oxidative Addition |
| C-Cl | ~96 | Lower |
| C-I | ~65 | Higher |
Note: These are typical values for aryl halides and the actual calculated values for this compound may vary slightly.
Based on these established principles, our DFT calculations would be expected to show a significantly lower BDE for the C-I bond compared to the C-Cl bond in this compound. This strongly suggests that in a cross-coupling reaction with a limited amount of catalyst, selective reaction at the C-I position would be highly favored.
Site Selectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when substituted with electron-withdrawing groups like halogens. The methoxy group at the 2-position is electron-donating, which will influence the electron density distribution around the ring.
A Molecular Electrostatic Potential (MEP) map would be invaluable in visualizing the electrophilic and nucleophilic sites. We would predict that the carbon atoms attached to the chlorine and iodine atoms (C6 and C3) would be the most electron-deficient (blue regions in an MEP map) and therefore the most likely sites for nucleophilic attack. The relative electrophilicity of these sites would depend on the interplay between the inductive effects of the halogens and the resonance effect of the methoxy group.
Frontier Molecular Orbital (FMO) Analysis
The shapes and energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the ability of a molecule to accept electrons. In a reaction with a nucleophile, the nucleophile will donate electrons to the LUMO. We would expect the LUMO of this compound to be localized primarily on the pyridine ring, with significant contributions from the C-Cl and C-I antibonding orbitals. The lower energy of the C-I σ* orbital compared to the C-Cl σ* orbital would suggest that the LUMO is more localized at the C-I bond, making it the preferred site for nucleophilic attack leading to substitution.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the ability of a molecule to donate electrons. In a reaction with an electrophile, the molecule will donate electrons from its HOMO. The HOMO of this compound is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms, as well as the π-system of the pyridine ring.
Caption: Frontier Molecular Orbital interactions governing the reactivity of this compound.
Proposed Experimental Validation
Theoretical predictions, no matter how well-founded, must be validated by experimental data. The following experiments could be conducted to confirm our DFT-based reactivity predictions.
Experimental Protocol: Competitive Cross-Coupling Reaction
-
Reaction Setup:
-
To a solution of this compound (1 equivalent) and a suitable boronic acid (1 equivalent) in a solvent such as dioxane/water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents) and a base (e.g., K2CO3, 2 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
-
Analysis:
-
After a set time, quench the reaction and analyze the product mixture by 1H NMR and GC-MS to determine the ratio of the product resulting from coupling at the C-I position versus the C-Cl position.
-
Expected Outcome: Based on our theoretical analysis, we would expect to see a significant preference for the formation of the product where the boronic acid has coupled at the C-3 (iodo) position.
Conclusion
This guide has outlined a comprehensive approach for using theoretical DFT studies to predict the reactivity of this compound. By employing a robust computational protocol and analyzing key reactivity descriptors, we can make well-informed predictions about the relative reactivity of the C-Cl and C-I bonds in cross-coupling reactions and the site selectivity of nucleophilic and electrophilic attacks. These theoretical insights, when coupled with experimental validation, provide a powerful strategy for the rational design of synthetic routes to novel and medicinally relevant molecules. The principles and workflows described herein are broadly applicable to the study of other complex organic molecules, empowering researchers to accelerate the pace of discovery in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 6-Chloro-3-iodo-2-methoxypyridine: A Guide for Laboratory Professionals
For the researcher engaged in the fast-paced world of drug discovery and development, the proper handling and disposal of specialized chemical reagents is a matter of paramount importance. Among the vast array of compounds utilized in modern synthesis, halogenated pyridines such as 6-Chloro-3-iodo-2-methoxypyridine represent a class of molecules that demand careful consideration from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is classified as a flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation. The presence of both chlorine and iodine atoms on the pyridine ring introduces specific hazards that inform its disposal requirements. Halogenated organic compounds can produce toxic and corrosive byproducts, such as hydrogen halides, upon incomplete combustion. Therefore, simply discarding this compound is not an option; it necessitates a dedicated waste stream.
The primary directive for the disposal of this compound is to treat it as hazardous waste. All waste material must be disposed of in accordance with national and local regulations, typically through an approved waste disposal plant.[1][2] It is crucial to leave the chemical in its original or a properly labeled container and avoid mixing it with other waste streams.
Immediate Safety and Spill Management
Before initiating any work with this compound, it is essential to be prepared for accidental spills.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber or PVA gloves are often recommended for pyridine-based compounds.[4] Nitrile gloves may not offer sufficient protection.[4]
-
Body Protection: A fully-buttoned lab coat should be worn.[4] In case of a significant risk of splashing, additional protective clothing may be necessary.
Spill Response: In the event of a small spill, the following steps should be taken within a certified laboratory chemical fume hood:[4]
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled hazardous waste container.[3][4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard procedure for the disposal of unused or waste this compound.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, sealable, and airtight container.[4] The container must be compatible with the chemical.
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[4] The label should clearly identify the contents, including the full chemical name and any known hazards.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong oxidizers or acids.[4]
2. Storage of Waste:
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]
-
Segregation: Keep the waste container segregated from incompatible chemicals.[4]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider.
-
Documentation: Complete any required chemical collection request forms, providing accurate information about the waste.[4]
-
Professional Disposal: The ultimate disposal method for this compound is typically high-temperature incineration in a licensed hazardous waste facility. This ensures the complete destruction of the compound and its hazardous byproducts.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Classifications | Flammable Liquid (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | |
| Boiling Point | 142 °C (288 °F) | |
| Density | 1.038 g/cm³ at 25 °C (77 °F) |
This guide is intended to provide a clear and actionable framework for the responsible disposal of this compound. By adhering to these procedures, researchers can maintain a safe laboratory environment and ensure compliance with all relevant regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.[5]
References
Mastering the Unseen Threat: A Guide to Safely Handling 6-Chloro-3-iodo-2-methoxypyridine
For the adept researcher, scientist, or drug development professional, the novel molecule is a frontier of discovery. Yet, with innovation comes the inherent responsibility of safety. 6-Chloro-3-iodo-2-methoxypyridine, a halogenated pyridine derivative, presents a unique set of handling challenges due to its reactivity and potential toxicity. This guide provides a comprehensive, experience-driven framework for its safe management in the laboratory, from initial handling to final disposal, ensuring that your focus remains on scientific advancement, unhindered by preventable incidents.
Understanding the Hazard: A Triad of Risks
The primary concerns when handling this and similar compounds are:
-
Skin and Eye Irritation: Halogenated organic compounds are frequently irritants. Direct contact can lead to redness, pain, and in severe cases, chemical burns.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[3][4][5][6][7]
-
Potential for Systemic Toxicity: While specific toxicological data is limited, the presence of iodine and chlorine on an aromatic ring warrants caution. Absorption through the skin or inhalation could lead to unforeseen systemic effects.
Given these potential hazards, a rigorous and proactive approach to personal protection is not just recommended; it is imperative.
The Last Line of Defense: Your Personal Protective Equipment (PPE)
Personal protective equipment is your most immediate shield against exposure.[8] However, the efficacy of PPE is contingent on its correct selection and use. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and Preparing Solutions | - Chemical Splash Goggles with Face Shield- Nitrile Gloves (double-gloved)- Chemical-Resistant Lab Coat- Long Pants and Closed-Toe Shoes | Protects against splashes and inhalation of fine particles. A face shield offers an additional layer of protection for the entire face.[9][10] Double gloving minimizes the risk of exposure from a single glove failure.[10][11] |
| Running Reactions | - Chemical Splash Goggles- Nitrile Gloves- Chemical-Resistant Lab Coat- Long Pants and Closed-Toe Shoes | Standard protection for handling chemicals in a controlled setting like a fume hood. |
| Work-up and Purification | - Chemical Splash Goggles with Face Shield- Nitrile Gloves (consider heavier duty or more frequent changes)- Chemical-Resistant Lab Coat- Long Pants and Closed-Toe Shoes | Increased risk of splashes and aerosol generation during extraction, filtration, and chromatography necessitates enhanced facial protection. |
| Spill Cleanup | - Chemical Splash Goggles with Face Shield- Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Apron or Coveralls- Respiratory Protection (as determined by spill size and location) | A significant spill requires a higher level of protection to prevent extensive skin contact and inhalation of vapors. |
A Note on Glove Selection: While nitrile gloves offer good general chemical resistance, for prolonged handling or in the event of a spill, consider gloves made of more robust materials like butyl or neoprene.[12] Always inspect gloves for any signs of degradation or perforation before use.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical to minimizing risk. The following workflow provides a logical and safety-conscious approach to working with this compound.
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.
The Final Step: Prudent Waste Management
Proper disposal of chemical waste is not just a regulatory requirement but a cornerstone of a safe laboratory environment.[13] All waste generated from handling this compound must be treated as hazardous.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Contaminated consumables such as gloves, paper towels, and weighing paper should be collected in a designated, clearly labeled hazardous waste container.
-
Unused or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste container.
-
-
Liquid Waste:
-
All solutions containing this compound, including reaction mixtures and chromatography fractions, must be collected in a designated halogenated organic waste container.
-
Never mix incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.
-
-
Institutional Guidelines:
-
Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any uncertainties.
-
By embracing a culture of safety and adhering to these detailed protocols, you can confidently navigate the challenges of working with novel compounds like this compound. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
